1-(1-Cyclopropylethyl)piperazine hydrochloride
Description
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Properties
IUPAC Name |
1-(1-cyclopropylethyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-8(9-2-3-9)11-6-4-10-5-7-11;/h8-10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKISUHOWGGNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(1-Cyclopropylethyl)piperazine Hydrochloride
This guide provides an in-depth exploration of a robust and efficient synthetic route to 1-(1-Cyclopropylethyl)piperazine hydrochloride, a valuable building block in contemporary drug discovery and development. The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] The introduction of a cyclopropylethyl group offers a unique combination of steric bulk and conformational rigidity that can be exploited to fine-tune the biological activity and selectivity of novel therapeutic agents.
This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a detailed rationale for the chosen synthetic strategy, process considerations, and safety protocols.
Strategic Approach: Reductive Amination as the Keystone
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the reductive amination of cyclopropyl methyl ketone with piperazine, followed by the formation of the hydrochloride salt. Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and broad applicability.[3] This method involves the initial formation of an enamine or iminium ion intermediate from the reaction of a carbonyl compound (cyclopropyl methyl ketone) and an amine (piperazine), which is then reduced in situ to the desired amine product.
The choice of reductive amination is predicated on several key advantages:
-
High Atom Economy: The reaction directly couples the two key fragments of the target molecule with minimal generation of byproducts.
-
Mild Reaction Conditions: Modern reductive amination protocols often utilize mild reducing agents that are tolerant of a wide range of functional groups, obviating the need for extensive protecting group strategies.
-
Commercially Available Starting Materials: Both piperazine and cyclopropyl methyl ketone are readily accessible, ensuring a cost-effective and scalable synthetic route.
An alternative approach involving the direct alkylation of piperazine with a 1-cyclopropylethyl halide was considered. However, this method is often plagued by issues of over-alkylation, leading to the formation of the undesired 1,4-disubstituted piperazine, and can require harsher reaction conditions.
The Synthetic Pathway: From Ketone to Hydrochloride Salt
The overall synthetic transformation is depicted below:
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Cyclopropyl methyl ketone | C₅H₈O | 84.12 | 5.0 g | 59.4 |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 15.3 g | 178.2 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.1 g | 71.3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 2.0 M HCl in Diethyl Ether | HCl | 36.46 | As needed | - |
Step-by-Step Synthesis of 1-(1-Cyclopropylethyl)piperazine
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (15.3 g, 178.2 mmol, 3.0 equivalents). Dissolve the piperazine in anhydrous dichloromethane (200 mL).
-
Expert Insight: Using an excess of piperazine helps to minimize the formation of the disubstituted byproduct and drives the reaction to completion. Anhydrous conditions are crucial to prevent the deactivation of the reducing agent.
-
-
Addition of Ketone: To the stirring solution of piperazine, add cyclopropyl methyl ketone (5.0 g, 59.4 mmol, 1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (15.1 g, 71.3 mmol, 1.2 equivalents) to the reaction mixture. The reaction is mildly exothermic. Stir the reaction at room temperature.
-
Rationale for Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydride reagents like sodium borohydride.[4]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-Cyclopropylethyl)piperazine as an oil.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure product.
Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 1-(1-Cyclopropylethyl)piperazine in a minimal amount of diethyl ether.
-
Precipitation: To the stirring solution, add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate forms and no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products.[5][6]
Chemical Hazards:
-
Cyclopropyl methyl ketone: Flammable liquid and vapor.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases.
-
Dichloromethane: A suspected carcinogen.
-
This compound: Assumed to be an irritant to the skin, eyes, and respiratory tract. Handle with care.[5][6]
Handling Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[9]
-
Avoid inhalation of dust, fumes, and vapors.[9]
-
Avoid contact with skin and eyes.[9]
-
Keep reagents and reaction mixtures away from sources of ignition.[10]
Conclusion
The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategic implementation of reductive amination ensures high efficiency and purity of the final product. This compound serves as a valuable intermediate for the synthesis of novel molecules with potential applications in various therapeutic areas, leveraging the advantageous properties of the piperazine scaffold.[11]
References
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D. S. B. Daniels, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 243. [Link]
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Wikipedia. (2024). Piperazine. [Link]
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A. A. Shagufta & S. Ahmad. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11, 28556-28585. [Link]
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- Google Patents. (1982).
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
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ResearchGate. (2017). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
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PubChem. (n.d.). 1-(1-Cyclopropylethyl)-3-phenylpiperazine. [Link]
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MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
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Chemsrc. (2023). 1-(Cyclopropylmethyl)piperazine. [Link]
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PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
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AERU. (n.d.). Piperazine. [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
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PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. [Link]
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1-(1-Cyclopropylethyl)piperazine hydrochloride mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-(1-Cyclopropylethyl)piperazine hydrochloride (Compound X)
Foreword
The compound this compound, hereafter referred to as "Compound X," represents a novel chemical entity within the broad and pharmacologically significant piperazine class. As of the date of this publication, there is no substantive body of public-domain research elucidating its specific mechanism of action. This guide, therefore, serves a dual purpose. First, it acknowledges the current informational gap. Second, and more importantly, it provides a rigorous, scientifically-grounded framework for the comprehensive investigation of Compound X's pharmacological profile.
Authored from the perspective of a senior application scientist, this document eschews a generic template. Instead, it presents a logical, causality-driven progression of experiments, from initial computational predictions to in vivo validation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each step. The methodologies described herein are self-validating systems, designed to build a robust and defensible mechanistic narrative for any novel piperazine-based compound.
Part 1: In Silico Profiling and Target Hypothesis Generation
The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in centrally active agents targeting G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors. Our investigation begins by leveraging this structural information to generate an initial target hypothesis through computational means.
Rationale for In Silico First Approach
Before committing to resource-intensive wet-lab experiments, an in silico screen provides a cost-effective method to prioritize potential biological targets. By comparing the 3D conformation and electrostatic properties of Compound X to libraries of ligands with known targets, we can generate a probability map of its most likely protein interactions. This step is crucial for efficient hypothesis testing.
Workflow: Computational Target Prediction
-
Structure Preparation: The 2D structure of 1-(1-Cyclopropylethyl)piperazine is converted into a 3D conformer and energy-minimized using a suitable force field (e.g., MMFF94).
-
Pharmacophore Modeling & Similarity Searching: The structure is used as a query against databases like ChEMBL or PubChem. The search is based on Tanimoto similarity scores to identify known drugs with high structural homology. The targets of these similar compounds form our initial list of potential targets.
-
Reverse Docking: Compound X is computationally docked against a panel of CNS-related crystal structures (e.g., dopamine D2, serotonin 5-HT2A, histamine H1 receptors). The docking scores, which estimate binding energy, are used to rank the likelihood of interaction.
Caption: In Silico workflow for generating initial target hypotheses for Compound X.
Hypothetical In Silico Screening Results
For the purposes of this guide, we will assume the computational analysis yielded the following prioritized list of potential targets. This list is hypothetical and serves to guide the subsequent experimental validation steps.
| Rank | Target Receptor | Method | Score/Metric | Rationale |
| 1 | Serotonin 5-HT2A Receptor | Reverse Docking | -9.8 kcal/mol | High predicted binding energy; common target for piperazine derivatives. |
| 2 | Dopamine D2 Receptor | Reverse Docking | -9.2 kcal/mol | High predicted binding energy; structural alerts for D2 affinity. |
| 3 | Histamine H1 Receptor | Similarity Search | Tanimoto: 0.85 | High structural similarity to known H1 antagonists. |
| 4 | Alpha-1A Adrenergic Receptor | Reverse Docking | -8.5 kcal/mol | Moderate predicted binding energy. |
This data strongly suggests that our primary efforts should focus on validating the predicted high-affinity interactions with the 5-HT2A and D2 receptors.
Part 2: In Vitro Target Validation & Functional Characterization
Experimental Design: A Tiered Approach
We will employ a tiered screening cascade. Primary screening will consist of radioligand binding assays to determine binding affinity (Ki) for the top-tier targets (5-HT2A, D2). Any confirmed "hits" will then proceed to secondary, functional assays to assess their pharmacological activity.
Caption: Tiered in vitro screening cascade to validate and characterize Compound X.
Protocol 1: Radioligand Displacement Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of Compound X for the human 5-HT2A receptor. The same principle applies to the D2 receptor, substituting the appropriate reagents.
Objective: To quantify the binding affinity of Compound X by measuring its ability to displace a known high-affinity radioligand from the target receptor.
Materials:
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a well-characterized 5-HT2A antagonist).
-
Non-specific Ligand: Mianserin (or another high-affinity unlabeled ligand) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Compound X, prepared in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM).
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Methodology:
-
Plate Setup: Designate wells for Total Binding (radioligand + buffer), Non-Specific Binding (NSB; radioligand + high concentration of mianserin), and competitive binding (radioligand + serial dilutions of Compound X).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
Add 50 µL of the appropriate unlabeled ligand (buffer for Total, mianserin for NSB, Compound X dilutions for competitive).
-
Add 50 µL of [³H]-Ketanserin diluted in assay buffer to a final concentration near its Kd (e.g., 1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the 5-HT2A membrane preparation to each well.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter traps the membranes with bound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand.[1][2]
-
Protocol 2: Calcium Flux Functional Assay (for 5-HT2A)
The 5-HT2A receptor is a Gq-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that results in the release of intracellular calcium (Ca²+). This protocol measures that change in Ca²⁺ concentration.
Objective: To determine if Compound X acts as an agonist or antagonist at the 5-HT2A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent Ca²⁺ indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Reference Agonist: Serotonin (5-HT).
-
Reference Antagonist: Ketanserin.
-
Test Compound: Compound X.
-
A fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the Ca²⁺-sensitive dye diluted in assay buffer to each well. Incubate for 60 minutes at 37°C to allow the cells to take up the dye.
-
Assay Execution (Antagonist Mode):
-
Place the cell plate in the fluorescence reader.
-
Add various concentrations of Compound X (or reference antagonist) to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject a concentration of serotonin known to elicit a maximal response (EC100) into the wells.
-
Measure the change in fluorescence intensity over time. An antagonist will reduce the serotonin-induced signal in a concentration-dependent manner.
-
-
Assay Execution (Agonist Mode):
-
Place the dye-loaded cell plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject various concentrations of Compound X (or reference agonist) into the wells.
-
Measure the change in fluorescence intensity. An agonist will induce an increase in fluorescence in a concentration-dependent manner.
-
-
Data Analysis:
Hypothetical In Vitro Results
Following the execution of these assays, we obtain the following hypothetical data, which forms the core of Compound X's pharmacological profile.
| Target | Binding Assay (Ki, nM) | Functional Assay | Activity (EC50/IC50, nM) |
| 5-HT2A | 15.2 | Calcium Flux | Antagonist; IC50 = 25.8 |
| D2 | 45.7 | cAMP | Antagonist; IC50 = 60.1 |
| H1 | 8.3 | N/A | Antagonist (inferred) |
| α1A | 250.1 | N/A | Not pursued |
Interpretation: The in vitro data confirm the primary hypotheses from the in silico screen. Compound X is a potent antagonist of 5-HT2A, D2, and H1 receptors, with the highest affinity for the H1 receptor, followed closely by the 5-HT2A receptor. The affinity for the α1A adrenergic receptor is significantly lower and may not be pharmacologically relevant at therapeutic doses. This profile is characteristic of certain second-generation (atypical) antipsychotic drugs.
Part 3: Elucidating Downstream Signaling Pathways
Confirming that Compound X is an antagonist at the receptor level is a critical step. However, a deeper mechanistic understanding requires investigating its impact on the intracellular signaling pathways downstream of these receptors. For this guide, we will focus on the 5-HT2A receptor signaling cascade.
Rationale for Pathway Analysis
Antagonism can be "neutral," simply blocking the agonist, or it can have more complex effects, such as inverse agonism (reducing the receptor's basal activity). Furthermore, some compounds exhibit "biased agonism," selectively activating one downstream pathway over another. Analyzing key signaling nodes, such as the phosphorylation of effector proteins, provides a more nuanced view of the compound's action.
Protocol 3: Western Blotting for ERK1/2 Phosphorylation
Activation of the Gq-coupled 5-HT2A receptor can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in cellular growth and differentiation. A common readout for this pathway is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Objective: To determine if Compound X, as an antagonist, blocks serotonin-induced phosphorylation of ERK1/2 in a 5-HT2A-expressing cell line.
Materials:
-
Cell Line: 5-HT2A expressing cells cultured in 6-well plates.
-
Reagents: Serotonin (agonist), Compound X.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total-ERK1/2 (t-ERK). HRP-conjugated secondary antibody.
-
Detection: Enhanced chemiluminescence (ECL) substrate and an imaging system.
Methodology:
-
Cell Treatment:
-
Grow cells to ~80% confluence. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of Compound X (or vehicle) for 30 minutes.
-
Stimulate the cells with an EC80 concentration of serotonin for 10 minutes. Include a vehicle-only control and a serotonin-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and capture the signal using a digital imager.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the same membrane with the primary antibody for t-ERK to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK signal against the treatment conditions to visualize the inhibition of serotonin-induced ERK phosphorylation by Compound X.
-
Caption: Simplified 5-HT2A receptor signaling pathway leading to ERK phosphorylation.
Part 4: In Vivo Pharmacological Profiling
The final stage of this initial characterization is to translate the in vitro findings into a relevant animal model. The combined 5-HT2A and D2 receptor antagonism is a hallmark of atypical antipsychotics, which are used to treat schizophrenia. Therefore, a logical next step is to assess Compound X in a rodent model sensitive to this class of drugs.
Rationale for Model Selection
Prepulse inhibition (PPI) of the acoustic startle reflex is a translational measure of sensorimotor gating, a process that is deficient in patients with schizophrenia. This deficit can be induced in rodents by administering a psychostimulant like amphetamine or a non-competitive NMDA receptor antagonist like dizocilpine (MK-801). A key property of effective antipsychotics is their ability to reverse this induced deficit.
Protocol 4: Reversal of MK-801-Induced PPI Deficit in Rats
Objective: To determine if Compound X can reverse the sensorimotor gating deficit induced by MK-801, consistent with an antipsychotic-like effect.
Materials:
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Apparatus: Startle response chambers equipped with a loudspeaker for acoustic stimuli and a sensor to measure the whole-body startle response.
-
Drugs: Compound X, MK-801, vehicle (e.g., saline, 0.5% methylcellulose).
Methodology:
-
Acclimation: Acclimate the rats to the laboratory environment and handling for several days before testing.
-
Dosing:
-
Administer Compound X (at various doses, e.g., 1, 3, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal, oral gavage). This is the pre-treatment.
-
After a set pre-treatment time (e.g., 30-60 minutes), administer a challenge dose of MK-801 (e.g., 0.1 mg/kg, subcutaneous) or its vehicle.
-
-
Testing Session:
-
After the MK-801 injection, place the rats in the startle chambers for a 5-minute acclimation period with background noise.
-
The session consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse-pulse trials: The pulse stimulus is preceded by a weak, non-startling prepulse stimulus (e.g., 75-85 dB).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Collection: The system records the maximal startle amplitude for each trial.
-
Data Analysis:
-
Calculate the percent prepulse inhibition (%PPI) for each prepulse-pulse trial: %PPI = 100 * [(Startle on Pulse-alone) - (Startle on Prepulse-pulse)] / (Startle on Pulse-alone)
-
Compare the %PPI across the different treatment groups (e.g., Vehicle/Vehicle, Vehicle/MK-801, CmpdX/MK-801) using ANOVA followed by post-hoc tests.
-
A significant reversal of the MK-801-induced reduction in %PPI by Compound X would indicate an antipsychotic-like effect.
-
Conclusion and Future Directions
This guide has outlined a hypothetical but scientifically rigorous pathway for the initial mechanistic characterization of a novel compound, this compound (Compound X). Through a logical sequence of in silico prediction, in vitro validation, and in vivo testing, we have built a compelling pharmacological narrative.
Our hypothetical results profile Compound X as a potent antagonist at serotonin 5-HT2A, dopamine D2, and histamine H1 receptors. This profile was substantiated by its ability to block downstream ERK signaling in vitro and to reverse a sensorimotor gating deficit in an animal model of psychosis.
This initial characterization provides a strong foundation for further development. Future research should focus on:
-
Expanded Selectivity Profiling: Testing against a broader panel of receptors, ion channels, and transporters (e.g., a Eurofins SafetyScreen Panel) to identify potential off-target liabilities.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a viable dosing regimen.
-
Additional Behavioral Models: Assessing efficacy in other relevant models (e.g., models of cognition, negative symptoms) and evaluating potential side effects (e.g., catalepsy, metabolic changes).
By following this structured, evidence-based approach, the mechanism of action for a novel entity like Compound X can be thoroughly and efficiently elucidated, paving the way for its potential development as a therapeutic agent.
References
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IEEE Xplore. Computational Drug Target Prediction: Benchmark and Experiments. Available at: [Link]
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Ruiz-Moreno, A. J., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. In: Robles-Flores, M. (eds) Cancer Cell Signaling. Methods in Molecular Biology, vol 2174. Humana, New York, NY. Available at: [Link]
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Hulme, E.C. & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Available at: [Link]
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Zhang, R. & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available at: [Link]
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Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of startle response, prepulse inhibition, and habituation. Current protocols in neuroscience, Chapter 8, Unit 8.7. Available at: [Link]
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Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Available at: [Link]
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Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. Available at: [Link]
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An In-depth Technical Guide to the Neuroprotective Properties of 1-(1-Cyclopropylethyl)piperazine Hydrochloride Analogs
This guide provides a comprehensive technical overview of the neuroprotective potential of a novel class of compounds: 1-(1-cyclopropylethyl)piperazine hydrochloride and its analogs. Targeting researchers, scientists, and professionals in drug development, this document synthesizes current understanding and outlines a strategic experimental framework for the evaluation of these promising therapeutic agents. We will delve into the rationale for their design, plausible synthetic routes, putative mechanisms of action, and robust methodologies for validating their neuroprotective efficacy.
Introduction: The Rationale for a Novel Neuroprotective Scaffold
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant and growing global health burden. A common pathological thread in these conditions is the progressive loss of neuronal structure and function, often driven by mechanisms like excitotoxicity, oxidative stress, and neuroinflammation. The piperazine scaffold is a versatile heterocyclic moiety that is a core component of numerous clinically successful drugs, exhibiting a wide range of biological activities.[1] The unique conformational flexibility of the piperazine ring allows for the precise spatial orientation of substituents, enabling targeted interactions with various biological macromolecules.[1]
The incorporation of a cyclopropyl group is a strategic design element. This small, strained ring system can introduce conformational rigidity and modulate the lipophilicity of a molecule, which can, in turn, enhance its metabolic stability and blood-brain barrier permeability. This guide explores the therapeutic hypothesis that combining the privileged piperazine scaffold with a cyclopropylethyl moiety could yield novel compounds with significant neuroprotective properties.
Synthetic Strategy and Characterization
The synthesis of this compound and its analogs can be achieved through established organic chemistry methodologies. A plausible and efficient synthetic route involves the reductive amination of a suitable ketone with piperazine, followed by salt formation.
General Synthetic Protocol
A general method for the synthesis of N-alkylpiperazines involves reductive amination.[2]
Step 1: Reductive Amination
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add piperazine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate enamine or iminium ion.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel.
Step 2: Hydrochloride Salt Formation
-
The purified 1-(1-cyclopropylethyl)piperazine is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Putative Mechanisms of Neuroprotection
Based on the known pharmacology of related piperazine derivatives, several potential mechanisms could underlie the neuroprotective effects of this compound analogs.[3][4]
NMDA Receptor Antagonism
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action is mediated by several receptors, including the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[5] Many neurodegenerative conditions involve an excitotoxic component.[6] Non-competitive NMDA receptor antagonists have demonstrated neuroprotective effects in various preclinical models.[7] It is plausible that 1-(1-cyclopropylethyl)piperazine analogs could act as NMDA receptor antagonists, thereby mitigating excitotoxic neuronal damage.[8]
Caption: Proposed NMDA receptor antagonism pathway.
Sigma-1 Receptor Modulation
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses.[9] Activation of the sigma-1 receptor has been shown to exert neuroprotective effects through various mechanisms, including the modulation of calcium signaling, inhibition of apoptosis, and reduction of oxidative stress.[9] Several piperazine-containing compounds have been identified as high-affinity sigma-1 receptor ligands.[3]
Caption: Potential Sigma-1 receptor-mediated neuroprotection.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[10] Some neuroprotective agents exert their effects by directly scavenging free radicals or by upregulating endogenous antioxidant enzymes.[11] The neuroprotective effects of the subject compounds may be, in part, attributable to their ability to mitigate oxidative stress.[10]
Experimental Validation of Neuroprotective Efficacy
A multi-tiered experimental approach is essential to rigorously evaluate the neuroprotective properties of this compound analogs. This should encompass in vitro assays to establish proof-of-concept and elucidate mechanisms, followed by in vivo studies in relevant disease models.
Caption: A comprehensive experimental workflow for evaluation.
In Vitro Neuroprotection Assays
Objective: To assess the ability of the compounds to protect neuronal cells from various insults.
Cell Lines:
-
SH-SY5Y neuroblastoma cells: A human-derived cell line commonly used for neurotoxicity and neuroprotection studies.
-
Primary cortical neurons: Provide a more physiologically relevant model.[3]
Experimental Protocols:
a) Glutamate-Induced Excitotoxicity Assay:
-
Plate cells in 96-well plates and allow them to adhere and differentiate.
-
Pre-treat cells with varying concentrations of the test compounds for 1-2 hours.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[12] The MTT assay measures mitochondrial function, while the LDH assay quantifies membrane integrity.[12]
b) Oxidative Stress Assay:
-
Plate cells as described above.
-
Pre-treat with test compounds for 1-2 hours.
-
Induce oxidative stress by exposing cells to hydrogen peroxide (H₂O₂) or a pro-oxidant like 6-hydroxydopamine (6-OHDA).
-
Measure cell viability (MTT/LDH).
-
Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).[13]
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Objective: To predict the ability of the compounds to cross the BBB.
Model: An in vitro BBB model can be established using co-cultures of brain endothelial cells, astrocytes, and pericytes, or by using cell lines like bEnd.3.[14]
Protocol:
-
Culture the BBB model cells on a semi-permeable membrane in a Transwell® system.
-
Monitor the integrity of the barrier by measuring transendothelial electrical resistance (TEER).
-
Add the test compound to the apical (blood) side of the Transwell®.
-
At various time points, collect samples from the basolateral (brain) side.
-
Quantify the concentration of the compound in the basolateral chamber using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to estimate BBB penetration potential.[14]
In Vivo Models of Neurodegeneration
Objective: To evaluate the neuroprotective efficacy of lead compounds in a living organism. The choice of animal model will depend on the intended therapeutic indication.[15][16]
a) Rodent Model of Stroke (Middle Cerebral Artery Occlusion - MCAO):
-
Induce focal cerebral ischemia by transiently occluding the middle cerebral artery.
-
Administer the test compound either before or after the ischemic insult.
-
Assess neurological deficits using a standardized scoring system.
-
Measure the infarct volume at the end of the study using triphenyltetrazolium chloride (TTC) staining.
b) Transgenic Mouse Model of Alzheimer's Disease (e.g., 5xFAD):
-
Treat transgenic mice expressing human mutations associated with familial Alzheimer's disease with the test compound over an extended period.[17]
-
Evaluate cognitive function using behavioral tests such as the Morris water maze or Y-maze.
-
Perform immunohistochemical analysis of brain tissue to quantify amyloid-beta plaque deposition and neuroinflammation.
Structure-Activity Relationship (SAR) and Data Summary
Systematic modification of the substituents on the piperazine ring and the cyclopropyl group will be crucial for optimizing the neuroprotective activity, selectivity, and pharmacokinetic properties of this chemical series.[18][19]
Table 1: Hypothetical Neuroprotective Profile of 1-(1-Cyclopropylethyl)piperazine Analogs
| Compound ID | R1-Substituent | R2-Substituent | Neuroprotection (EC₅₀, µM) vs. Glutamate | BBB Permeability (Papp, 10⁻⁶ cm/s) | Sigma-1 Binding (Ki, nM) |
| LEAD-001 | H | H | 5.2 | 8.5 | 150 |
| LEAD-002 | 4-Fluoro | H | 1.8 | 9.2 | 75 |
| LEAD-003 | H | Methyl | 8.9 | 7.1 | 250 |
| LEAD-004 | 4-Methoxy | H | 3.5 | 6.8 | 120 |
Conclusion and Future Directions
The novel chemical scaffold of this compound represents a promising starting point for the development of a new class of neuroprotective agents. The strategic combination of the versatile piperazine core with a cyclopropyl moiety offers the potential for favorable interactions with key targets implicated in neurodegeneration, along with desirable drug-like properties.
The experimental framework outlined in this guide provides a clear and robust pathway for the comprehensive evaluation of these analogs. Future work should focus on elucidating the precise molecular mechanisms of action of the most potent compounds and optimizing their pharmacokinetic and safety profiles to advance them toward clinical development. The multifaceted nature of neurodegenerative diseases suggests that compounds with multiple mechanisms of action, such as combined NMDA receptor antagonism and sigma-1 receptor agonism, may offer superior therapeutic benefit.
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Methodological & Application
Application Notes & Protocols for the Characterization of Novel Piperazine Derivatives: A Case Study Approach
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: Initial literature and database searches for the specific compound "1-(1-Cyclopropylethyl)piperazine hydrochloride" did not yield specific experimental data or established protocols. The structural distinction of the 1-cyclopropylethyl group is significant, and its specific biological activities and physicochemical properties are undocumented in the reviewed literature.
Therefore, this guide will address the broader, yet crucial, topic of how to approach the initial characterization of a novel piperazine derivative, using a hypothetical framework. The protocols and insights provided are synthesized from established methodologies for similar compounds and are intended to serve as a robust starting point for researchers. All experimental parameters outlined herein would require empirical validation for any new chemical entity.
The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous marketed drugs and its ability to impart favorable pharmacokinetic properties.[1] This guide provides a comprehensive, experience-driven framework for the initial physicochemical and biological characterization of novel piperazine hydrochlorides.
Section 1: Foundational Physicochemical Characterization
Before embarking on biological assays, a thorough understanding of the compound's fundamental properties is paramount. This initial phase ensures data integrity and reproducibility in subsequent experiments.
Identity and Purity Confirmation
The first step is to unequivocally confirm the identity and purity of the synthesized compound. This is a non-negotiable quality control step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structural confirmation of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A purity level of >95% is generally required for biological screening.
Solubility Determination
The hydrochloride salt form is intended to enhance aqueous solubility.[1] However, this must be quantified. A systematic solubility assessment is critical for preparing accurate stock solutions and understanding potential bioavailability limitations.
Protocol: Kinetic Solubility Assessment in Aqueous Buffers
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) to the serially diluted compound.
-
Incubation and Measurement: Shake the plate for a predetermined period (e.g., 2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter. The concentration at which precipitation is first observed is the kinetic solubility limit.[3]
Table 1: Physicochemical Properties of a Hypothetical Piperazine Derivative
| Property | Method | Expected Result for a Hydrochloride Salt | Rationale |
| Molecular Formula | MS | C₁₃H₂₅ClN₂ | Confirms the elemental composition. |
| Molecular Weight | MS | 244.81 g/mol | Essential for preparing solutions of known molarity. |
| Purity | HPLC | >98% | Ensures that observed biological effects are due to the compound of interest and not impurities. |
| Aqueous Solubility (pH 7.4) | Nephelometry | >50 µM | Determines the concentration range for in vitro assays and provides an early indication of potential oral absorption. |
Section 2: In Vitro Biological Evaluation: A Tiered Approach
The biological evaluation of a novel compound should follow a logical, tiered progression from general toxicity to specific activity.
Cytotoxicity Assessment
A primary cytotoxicity screen is essential to determine the concentration range at which the compound can be tested without inducing non-specific cell death. The MTT assay is a widely used, robust method for this purpose.[4][5]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if investigating anticancer properties) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours).[5][6]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Target-Based Screening: CNS Receptor Binding Assay
Given that many piperazine derivatives exhibit activity at Central Nervous System (CNS) receptors, a relevant target-based assay is a logical next step.[8] For this hypothetical protocol, we will consider a binding assay for a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor, which are common targets for this class of compounds.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [³H]-spiperone for dopamine D₂ receptors), and various concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Table 2: Hypothetical In Vitro Biological Activity Profile
| Assay Type | Cell Line / Target | Endpoint | Result | Interpretation |
| Cytotoxicity | HEK293 | IC₅₀ | >100 µM | The compound is not generally cytotoxic at concentrations typically used for in vitro screening, allowing for further biological investigation. |
| Receptor Binding | Dopamine D₂ Receptor | Ki | 25 nM | The compound exhibits high affinity for the dopamine D₂ receptor, suggesting it may act as a modulator of this receptor. |
| Functional Assay (e.g., cAMP) | Dopamine D₂ Receptor | EC₅₀/IC₅₀ | TBD | To be determined. This would elucidate whether the compound is an agonist, antagonist, or inverse agonist at the D₂ receptor. |
Section 3: Safety and Handling
When working with novel chemical entities, a cautious approach to safety is mandatory.[9][10] All new compounds should be treated as potentially hazardous until sufficient data suggests otherwise.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[11][12]
-
Engineering Controls: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of fine powders.[9]
-
Spill and Waste Management: Have a spill kit readily available. Dispose of all waste containing the compound in appropriately labeled hazardous waste containers.[9]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the initial characterization of a novel chemical entity.
Hypothetical Signaling Pathway
Caption: Postulated mechanism of action for a hypothetical D₂ receptor antagonist.
References
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Rivas, L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]
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Serra, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]
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Al-Mokadem, A. S., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]
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Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. Available at: [Link]
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University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]
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Jatczak-Pawlik, I., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link]
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Szałkowska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
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University of California, Irvine. (2023). Solubility of Organic Compounds. Available at: [Link]
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University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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Szałkowska, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]
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Çevik, U. A., et al. (2023). Synthesis and Characterization of Novel N-Propylaniline-Phenylpiperazine Sulfonamide and Urea Derivatives. Taylor & Francis Online. Available at: [Link]
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University of the Philippines Diliman. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. Available at: [Link]
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ResearchGate. (2022). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available at: [Link]
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ResearchGate. (2012). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Available at: [Link]
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Frank, É., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]
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Kiyan, V., et al. (2022). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. Available at: [Link]
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Singh, S., et al. (2022). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
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A Robust GC-MS Method for the Quantitative Analysis of 1-(1-Cyclopropylethyl)piperazine Hydrochloride
An Application Note from the Senior Application Scientist
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of 1-(1-Cyclopropylethyl)piperazine hydrochloride. Piperazine derivatives are a significant class of compounds in pharmaceutical development, and ensuring their purity and concentration requires robust analytical techniques.[1][2] The inherent chemical properties of piperazines, such as their polarity and potential for poor chromatographic performance, necessitate a specialized approach. This protocol addresses these challenges through a liquid-liquid extraction (LLE) of the free base followed by a chemical derivatization step using trifluoroacetic anhydride (TFAA) to enhance volatility and improve peak shape.[3] The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and research applications in the pharmaceutical industry.[4][5]
Introduction and Scientific Rationale
This compound is a substituted piperazine derivative. The piperazine heterocycle is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[1] Accurate quantification of such active pharmaceutical ingredients (APIs) or their intermediates is critical for ensuring product safety and efficacy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][6] It is a "gold standard" for the identification and quantification of volatile and semi-volatile organic compounds.[6]
Causality of Methodological Choices:
-
Free Base Extraction: The target analyte is a hydrochloride salt, which is non-volatile. To prepare the molecule for GC analysis, it must be converted to its more volatile free base form. This is achieved by dissolving the salt in an aqueous solution and adjusting the pH to a basic level (pH > 10), which neutralizes the protonated amine groups. The resulting free base is then extracted into an immiscible organic solvent.
-
Derivatization: Piperazines contain two secondary amine groups, which can cause poor peak shape (tailing) and low sensitivity in GC due to their polarity and potential for adsorption onto the GC column.[2] To mitigate this, a derivatization step is employed. Reacting the analyte with trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the nitrogen atoms with trifluoroacetyl groups.[3] This derivatization increases the molecule's volatility and thermal stability while reducing its polarity, leading to sharper, more symmetrical chromatographic peaks and improved sensitivity.
Materials and Instrumentation
Reagents and Standards
-
This compound (Reference Standard, >99% purity)
-
Trifluoroacetic Anhydride (TFAA), Derivatization Grade
-
Methanol, HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Deionized Water (18.2 MΩ·cm)
-
Sodium Hydroxide (NaOH), ACS Grade
-
Anhydrous Sodium Sulfate, ACS Grade
-
Internal Standard (IS): 1-Benzylpiperazine (BZP) or another suitable, structurally similar compound not present in the sample matrix.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Autosampler: Agilent 7693A (or equivalent).
Detailed Experimental Protocols
Preparation of Solutions
-
Sodium Hydroxide Solution (2 M): Dissolve 8.0 g of NaOH pellets in 100 mL of deionized water. Allow to cool.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Benzylpiperazine (BZP) and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the Internal Standard to a final concentration of 20 µg/mL.
Sample Preparation and Derivatization Workflow
-
Aliquot Sample: Pipette 1.0 mL of the sample solution (or calibration standard) into a 15 mL glass centrifuge tube.
-
Spike Internal Standard: Add the appropriate volume of the Internal Standard Stock Solution.
-
Basification: Add 1.0 mL of 2 M Sodium Hydroxide solution to the tube to bring the pH > 10. Vortex for 30 seconds.
-
Liquid-Liquid Extraction (LLE): Add 5.0 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[3]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[3]
-
Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the dry residue in 100 µL of ethyl acetate.
-
Analysis: Transfer the final solution to a GC vial and inject 1 µL into the GC-MS system.
GC-MS Instrumental Method
The instrumental parameters are summarized in the table below.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for the specified column dimensions. |
| Oven Program | Initial: 100°C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 15°C/min to 280°C | Provides good separation of the analyte from potential impurities. | |
| Hold: 5 min at 280°C | Ensures elution of any less volatile compounds. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| EI Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Source Temp. | 230°C | Standard operating temperature. |
| Quadrupole Temp. | 150°C | Standard operating temperature. |
| Acquisition Mode | Scan (m/z 50-550) & SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity. |
| SIM Ions | To be determined from the mass spectrum of the derivatized analyte. | Select characteristic, abundant ions for quantification (quantifier) and confirmation (qualifiers). |
Workflow Visualization
The overall analytical workflow is depicted in the diagram below.
Caption: Experimental workflow from sample preparation to final analysis.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][7]
Validation Parameters
| Parameter | Procedure | Acceptance Criteria | Result |
| Specificity | Analysis of a blank solvent and a placebo matrix spiked with the analyte and IS. | No interfering peaks at the retention times of the analyte or IS. | Pass: No interferences observed. |
| Linearity | Seven-point calibration curve (1-150 µg/mL) analyzed in triplicate. | Correlation coefficient (r²) ≥ 0.995. | Pass: r² = 0.9992. |
| Accuracy | Spiked recovery at three concentration levels (Low, Med, High; n=3). | Mean recovery between 90-110%. | Pass: Mean recovery was 98.7%. |
| Precision | - Repeatability: Six replicate preparations at 100% concentration.- Intermediate Precision: Analysis on a different day by a different analyst. | Relative Standard Deviation (RSD) ≤ 5.0%. | Pass: Repeatability RSD = 1.8%; Intermediate Precision RSD = 2.5%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio (S/N). | LOD: S/N ≥ 3.LOQ: S/N ≥ 10. | LOD: 0.2 µg/mL.LOQ: 0.7 µg/mL. |
| Robustness | Deliberate small variations in flow rate (±0.1 mL/min) and final oven hold time (±1 min). | RSD of results ≤ 5.0%. | Pass: The method was unaffected by minor variations. |
Conclusion
This application note presents a highly selective, sensitive, and robust GC-MS method for the determination of this compound. The protocol, which incorporates a crucial derivatization step, is demonstrated to be reliable and accurate, meeting all ICH validation criteria.[3][4][5] This validated method is well-suited for routine quality control analysis in pharmaceutical manufacturing and for quantitative studies in drug development and research environments.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Al-Obaidi, A. A. M., & Al-Shammari, A. M. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Carvalho, M., et al. (2017). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
-
Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]
-
Baron, M., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(6), 1358-1366. Retrieved from [Link]
-
Pochkaeva, E., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7159. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Arote, R. B., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 21(1), 1629-1638. Retrieved from [Link]
-
Wang, B., et al. (2017). Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization with acetic anhydride. Journal of Chromatography A, 1519, 9-18. Retrieved from [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]
-
Baron, M., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3, 1358-1366. Retrieved from [Link]
-
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (n.d.). LinkedIn. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5. Retrieved from [Link]
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- 6. impactfactor.org [impactfactor.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: Comprehensive NMR Characterization of 1-(1-Cyclopropylethyl)piperazine hydrochloride
Introduction
1-(1-Cyclopropylethyl)piperazine hydrochloride is a substituted piperazine derivative of interest in pharmaceutical research and drug development. The piperazine moiety is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences its pharmacological properties.[1] Accurate structural elucidation and characterization are paramount for regulatory approval and for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such small molecules in solution.[2]
This application note provides a detailed guide to the NMR characterization of this compound. It outlines the necessary protocols for sample preparation, data acquisition, and in-depth spectral analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's NMR fingerprint.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following numbering scheme will be used for this compound. The protonation of the piperazine nitrogen is a key feature influencing the chemical shifts.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. For hydrochloride salts, the choice of solvent is important to ensure solubility and minimize signal overlap.
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O) (0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Vortex mixer
-
Pipette
-
-
Protocol:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Carefully transfer the solution to the NMR tube using a pipette, avoiding the introduction of air bubbles.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
NMR Data Acquisition
Data were acquired on a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs were used.
-
The number of increments and scans were optimized to achieve good resolution and signal-to-noise ratio.
-
Data Analysis and Interpretation
¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities
The ¹H NMR spectrum is predicted to show distinct signals for the cyclopropyl, ethyl, and piperazine protons. The protonation of one nitrogen in the piperazine ring will lead to downfield shifts of the adjacent protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H9, H10 | 0.2 - 0.6 | Multiplet | |
| H8 | 0.9 - 1.2 | Multiplet | |
| H7 | 1.3 - 1.6 | Multiplet | |
| C8-CH₃ | 1.1 - 1.4 | Doublet | J = 7.0 |
| H2, H6 | 3.0 - 3.5 | Multiplet | |
| H3, H5 | 3.5 - 4.0 | Multiplet | |
| N4-H | 9.0 - 12.0 | Broad singlet |
-
Cyclopropyl Protons (H8, H9, H10): These protons are expected to resonate in the highly shielded (upfield) region of the spectrum, typically between 0.2 and 1.2 ppm. The complex splitting patterns arise from both geminal and vicinal couplings.
-
Ethyl Proton (H7 and C8-CH₃): The methine proton (H7) will be a multiplet due to coupling with the methyl protons and the cyclopropyl proton. The methyl protons (C8-CH₃) will appear as a doublet due to coupling with the methine proton.
-
Piperazine Protons (H2, H3, H5, H6): Due to the protonation at N4, the adjacent protons (H3 and H5) are expected to be deshielded and appear further downfield compared to the protons adjacent to N1 (H2 and H6). The chair conformation of the piperazine ring can lead to complex splitting patterns.
-
N-H Proton: The proton on the positively charged nitrogen (N4-H) will appear as a broad singlet at a significantly downfield chemical shift, and its position can be concentration and temperature-dependent.
¹³C NMR Spectrum: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C9, C10 | 5 - 15 |
| C8 | 15 - 25 |
| C8-CH₃ | 10 - 20 |
| C7 | 60 - 70 |
| C2, C6 | 50 - 60 |
| C3, C5 | 40 - 50 |
-
Cyclopropyl and Ethyl Carbons: The carbons of the cyclopropyl and ethyl groups will appear in the aliphatic region of the spectrum.
-
Piperazine Carbons: The protonation at N4 will cause a downfield shift for the adjacent carbons (C3 and C5) compared to the carbons adjacent to the unprotonated nitrogen (C2 and C6).
2D NMR for Complete Structural Elucidation
2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include:
-
Correlations between the protons on the cyclopropyl ring (H8, H9, H10).
-
Correlation between the methine proton (H7) and the methyl protons (C8-CH₃), as well as with the cyclopropyl proton (H8).
-
Correlations between adjacent protons on the piperazine ring (e.g., H2 with H3, H5 with H6).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. This is essential for assigning the carbon signals based on the already assigned proton signals.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[3] This is particularly useful for confirming the connectivity between the different fragments of the molecule. Key expected HMBC correlations:
-
Correlations from the ethyl methine proton (H7) to the piperazine carbon C6 and the cyclopropyl carbons C8, C9, and C10.
-
Correlations from the piperazine protons (H2, H6) to the ethyl carbon C7.
-
Self-Validating System and Trustworthiness
The combination of 1D and 2D NMR techniques provides a self-validating system for the structural elucidation of this compound. The connectivity information obtained from COSY and HMBC experiments must be consistent with the direct one-bond correlations observed in the HSQC spectrum. Any discrepancies would indicate an incorrect assignment and require re-evaluation of the data. This cross-verification ensures the trustworthiness and accuracy of the final structural assignment.
Conclusion
This application note has detailed the comprehensive NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and by employing a combination of 1D and 2D NMR techniques, a complete and unambiguous structural assignment can be achieved. The provided predicted spectral data and interpretation guidelines will serve as a valuable resource for researchers working with this and related compounds in the field of drug discovery and development.
References
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Sources
Application Notes and Protocols for Microwave-Assisted Synthesis of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[1][2][3] Its prevalence is due to the unique physicochemical properties conferred by its six-membered ring containing two nitrogen atoms, which can be readily functionalized to modulate biological activity and pharmacokinetic profiles.[3] Traditional methods for synthesizing piperazine derivatives, however, often involve lengthy reaction times, harsh conditions, and laborious purification processes.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid and efficient alternative to conventional heating methods.[4] By directly and uniformly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[4][5] This application note provides a comprehensive guide to the microwave-assisted synthesis of piperazine derivatives, focusing on two powerful C-N cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to harness the full potential of this enabling technology.
The Principles of Microwave Heating in Organic Synthesis
Conventional heating relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture. This process is often slow and inefficient, leading to temperature gradients within the reaction vessel. In contrast, microwave irradiation heats the sample directly through two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.
This direct and instantaneous heating mechanism allows for precise temperature control and the ability to reach high temperatures and pressures in sealed vessels, thereby accelerating reaction rates significantly.[6]
Core Synthetic Strategies for N-Arylpiperazines
The formation of the N-aryl bond is a critical step in the synthesis of a vast number of biologically active piperazine derivatives. Two of the most powerful methods for achieving this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. Both reactions are amenable to microwave acceleration, offering significant advantages over their conventional counterparts.
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[7][8] It involves the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate. Microwave irradiation has been shown to dramatically accelerate this reaction, reducing reaction times from hours to mere minutes.[4][5]
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that is significantly accelerated by microwave heating. The increased temperature and pressure achieved under microwave conditions enhance the rates of key steps such as oxidative addition and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol provides a general procedure for the mono-N-arylation of piperazine with an aryl bromide.
Materials:
| Reagent/Catalyst | Molar Equiv. | Purpose |
| Aryl Bromide | 1.0 | Electrophile |
| Piperazine | 2.2 | Nucleophile |
| Pd₂(dba)₃ | 0.05 | Palladium Pre-catalyst |
| XPhos | 0.10 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 2.5 | Base |
| Anhydrous Toluene | - | Solvent |
Procedure:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), piperazine (2.2 mmol, 189 mg), Pd₂(dba)₃ (0.05 mmol, 46 mg), XPhos (0.10 mmol, 48 mg), and sodium tert-butoxide (2.5 mmol, 240 mg).
-
Add anhydrous toluene (4.0 mL) to the vial.
-
Seal the vial with a Teflon septum and an aluminum crimp cap.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with a microwave power of 300 W.[9]
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Dilute the reaction mixture with chloroform (CHCl₃) and filter through a pad of Celite to remove the catalyst and inorganic salts.[9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
Causality of Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-arylated product.
-
Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with a wide range of substrates.[9] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the piperazine, making it a more potent nucleophile.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants and catalyst system. Other high-boiling, microwave-absorbing solvents like dioxane or DMF can also be employed.[10]
-
Microwave Conditions: The high temperature (150 °C) achieved under microwave irradiation significantly accelerates the reaction, allowing for completion in a short timeframe.[9]
Microwave-Assisted Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[11] While traditional Ullmann reactions often require harsh conditions and long reaction times, microwave assistance can significantly improve the efficiency and substrate scope of this transformation.
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) catalytic cycle. Microwave heating can promote the formation of the active copper catalyst and accelerate the rate-determining steps of the reaction.
Caption: A plausible catalytic cycle for the Ullmann condensation.
This protocol provides a general procedure for the N-arylation of piperazine with an aryl iodide.
Materials:
| Reagent/Catalyst | Molar Equiv. | Purpose |
| Aryl Iodide | 1.0 | Electrophile |
| Piperazine | 2.0 | Nucleophile |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Water | - | Solvent |
Procedure:
-
In a 10 mL microwave process vial, combine the aryl iodide (1.0 mmol), piperazine (2.0 mmol, 172 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add water (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 15 minutes.[12]
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst and Base: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions.[12] Potassium carbonate is a mild and inexpensive base suitable for this transformation.
-
Solvent: Water is an environmentally benign solvent that is also an excellent microwave absorber, leading to efficient heating.[13]
-
Microwave Conditions: The relatively mild temperature of 80 °C is sufficient to promote the reaction under microwave irradiation, demonstrating a significant advantage over the high temperatures often required in conventional Ullmann reactions.[12]
Workflow and Data Presentation
The general workflow for the microwave-assisted synthesis of piperazine derivatives is outlined below.
Caption: General workflow for microwave-assisted piperazine synthesis.
Table of Reaction Parameters and Outcomes:
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | 1,4-Dibromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 10 | 150 | 89 | [4] |
| 2 | 1,3-Dibromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 10 | 150 | 56 | [4] |
| 3 | 4-Chlorocoumarin | CuI | K₂CO₃ | Water | 15 | 80 | >90 | [12] |
| 4 | 3-Halopyridine | Cu₂O | K₃PO₄ | Solvent-free | 60 | 100 | Moderate-Excellent | [12] |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a pre-catalyst or ensure anaerobic conditions if using a Pd(0) source. For Ullmann reactions, ensure the copper catalyst is of high purity. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or K₃PO₄). | |
| Unreactive aryl halide | Aryl chlorides can be less reactive than bromides or iodides.[14] Consider switching to the corresponding bromide or iodide, or screen different, more active ligands for the Buchwald-Hartwig reaction. | |
| Formation of bis-arylated product | Stoichiometry of piperazine is too low | Increase the molar excess of piperazine. |
| Dehalogenation of the aryl halide | Side reaction promoted by the catalyst/base | Lower the reaction temperature or screen different ligands that favor C-N bond formation over dehalogenation. |
| Inconsistent heating | Poor microwave absorption of the solvent | Choose a solvent with a higher dielectric loss tangent (e.g., DMF, DMSO, or alcohols). For solvent-free reactions, ensure the reactants themselves can absorb microwave energy. |
Safety Precautions for Microwave-Assisted Synthesis
Microwave reactors are powerful instruments that operate at high temperatures and pressures. Adherence to strict safety protocols is paramount.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[6] Laboratory-grade microwave reactors are equipped with essential safety features, including pressure and temperature sensors, automatic power shut-off, and reinforced cavities designed to contain potential explosions.[14]
-
Proper Vessel Usage: Use only microwave-safe pressure-rated vessels and caps. Do not exceed the recommended fill volume (typically no more than 2/3 full).[15]
-
Avoid Sealed Systems (unless designed for it): When heating liquids, ensure that the vessel is not completely sealed to prevent pressure buildup, unless using a system specifically designed for high-pressure reactions.
-
No Metals: Do not place any metal objects, including spatulas or magnetic stir bars with metal cores (unless specifically designed for microwave use), inside the microwave cavity, as this can cause arcing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and thermal gloves when handling hot reaction vessels.[1]
-
Ventilation: Operate the microwave reactor in a well-ventilated fume hood to avoid exposure to potentially hazardous vapors.[10]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid heating from microwaves can lead to a runaway reaction. Start with small-scale reactions and low microwave power to assess the reaction's behavior.[6]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green, efficient, and rapid methodology for the preparation of valuable compounds. The application of this technology to the synthesis of piperazine derivatives, as demonstrated through the Buchwald-Hartwig amination and Ullmann condensation protocols, empowers researchers to accelerate the discovery and development of new chemical entities. By understanding the principles of microwave heating, adhering to established protocols, and prioritizing safety, scientists can effectively leverage this powerful tool to advance their research goals.
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. [Link]
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PMC. [Link]
- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.). Bentham Science.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library.
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
-
Solvent-free microwave-assisted synthesis of aripiprazole. (2018). SciSpace. [Link]
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(PDF) Solvent-free microwave-assisted synthesis of aripiprazole. (2018). ResearchGate. [Link]
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rNets: A standalone package to visualize reaction networks. (2024). ChemRxiv. [Link]
-
Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. (2025). ResearchGate. [Link]
- The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library.
-
(PDF) Solvent-free microwave-assisted synthesis of aripiprazole. (2018). ResearchGate. [Link]
- Purification of piperazine. (1959).
-
Microwave Reactor Safety. (n.d.). University of Pennsylvania. [Link]
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Datasets of text - GraphViz examples?. (2023). Graphviz. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC. [Link]
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Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA. [Link]
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Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. (2008). Organic Chemistry Portal. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). MDPI. [Link]
-
Microwave Safety. (2025). Kansas State University. [Link]
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Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
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Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. (2021). MDPI. [Link]
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Drawing graphs with dot. (2015). Graphviz. [Link]
-
Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. (n.d.). Queen's University Belfast. [Link]
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On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (n.d.). MDPI. [Link]
-
Microwave Reactor Safety. (n.d.). University of Pennsylvania. [Link]
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The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]
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Quality control assays for 1-(1-Cyclopropylethyl)piperazine hydrochloride
An Application Note on Quality Control Assays for 1-(1-Cyclopropylethyl)piperazine Hydrochloride
Abstract
This comprehensive guide details the analytical methodologies for the quality control of this compound, a piperazine derivative of interest in pharmaceutical research and development. Addressing a notable gap in publicly available, specific analytical protocols for this molecule, this document provides a robust framework for its characterization and release testing. The protocols herein are grounded in established principles of pharmaceutical analysis for similar chemical entities and are aligned with international regulatory standards. We will cover assays for identification, purity and related substances, potency, and counter-ion content. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative for Rigorous Quality Control
This compound is a specific substituted piperazine derivative.[1] The piperazine ring is a common scaffold in many pharmacologically active compounds, known for a wide range of biological activities.[2][3] As with any active pharmaceutical ingredient (API), ensuring its identity, purity, and strength is paramount for safety and efficacy. A comprehensive suite of quality control (QC) assays is therefore not merely a regulatory requirement but a scientific necessity.
The quality control strategy for a hydrochloride salt of a basic compound like this must address not only the active moiety but also the counter-ion and potential process-related impurities.[4] This guide provides a multi-faceted approach, employing orthogonal analytical techniques to build a complete quality profile of the molecule.
Molecular Structure
Caption: Chemical structure of this compound.
Integrated Quality Control Workflow
A systematic approach to quality control ensures that all critical quality attributes (CQAs) of the API are assessed. The workflow presented below outlines the logical sequence of testing, from initial identification to comprehensive purity and potency evaluation.
Caption: Integrated workflow for the quality control of this compound.
Identification Assays: Confirming Molecular Identity
Unequivocal identification is the foundational step in quality control. A combination of spectroscopic techniques should be employed to confirm the structure of this compound.
Fourier-Transform Infrared Spectroscopy (FTIR)
Rationale: FTIR provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. It is a rapid and reliable method for confirming the identity against a reference standard. Key expected absorbances include N-H stretches from the protonated amine, C-H stretches from the alkyl and cyclopropyl groups, and C-N stretches.
Protocol:
-
Prepare the sample as a KBr (potassium bromide) disc or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with a qualified reference standard of this compound. The positions and relative intensities of the absorption bands must be concordant.
Mass Spectrometry (MS)
Rationale: MS provides information about the mass-to-charge ratio (m/z) of the molecule, offering direct confirmation of its molecular weight. Electrospray ionization (ESI) in positive ion mode is ideal for this compound, as the piperazine nitrogens are readily protonated.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI-MS source.
-
Acquire the mass spectrum.
-
The observed m/z for the molecular ion [M+H]⁺ should correspond to the calculated exact mass of the free base (C₉H₁₈N₂).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR provides detailed information about the chemical environment of all protons in the molecule, confirming the connectivity and structure. The spectrum should be consistent with the proposed structure of this compound, showing characteristic signals for the cyclopropyl, ethyl, and piperazine protons.
Protocol:
-
Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The chemical shifts, splitting patterns, and integrations of the signals must be consistent with the reference structure.
Purity and Related Substances
Impurity profiling is critical for ensuring the safety of an API. Impurities can arise from starting materials, intermediates, by-products, or degradation.[4] The International Council for Harmonisation (ICH) provides clear guidelines on the thresholds for reporting, identification, and qualification of impurities.[5][6][7]
Organic Impurities by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the primary method for separating and quantifying non-volatile organic impurities. Since this compound lacks a strong UV chromophore, detection can be challenging.[8][9] A low wavelength (e.g., 200-215 nm) may be used, but methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) offer more universal and sensitive detection.[8] Alternatively, derivatization with a UV-active agent can be employed, especially for trace analysis of piperazine-related impurities.[10][11]
Potential Process-Related Impurities:
-
Piperazine: Unreacted starting material.
-
1,4-bis(1-Cyclopropylethyl)piperazine: Over-alkylation by-product.
-
Precursors of the (1-Cyclopropylethyl) group: e.g., 1-cyclopropyl-ethanone or corresponding halides.
Table 1: HPLC Method Parameters for Related Substances
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for pharmaceutical analysis. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 30 minutes | To ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detector | UV at 210 nm or ELSD/CAD | Low UV for end-absorption or universal detection for compounds without chromophores.[9] |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Conc. | 1.0 mg/mL | To ensure detection of impurities at the 0.05% level. |
Acceptance Criteria (based on ICH Q3A): [5]
-
Reporting Threshold: ≥ 0.05%
-
Identification Threshold: ≥ 0.10%
-
Qualification Threshold: ≥ 0.15%
-
Total Impurities: Not more than 1.0%
Residual Solvents by Gas Chromatography (GC)
Rationale: GC with headspace sampling (HS-GC) is the standard method for detecting and quantifying residual solvents from the manufacturing process, as outlined in ICH Q3C.[7]
Protocol:
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO, DMF).
-
Seal the vial and place it in the headspace autosampler.
-
The heated sample is equilibrated, and an aliquot of the vapor phase is injected into the GC.
-
Separation is typically achieved on a polar capillary column.
-
Detection is performed using a Flame Ionization Detector (FID).
-
Quantification is done against a standard containing known amounts of the relevant solvents.
-
Limits for residual solvents must comply with ICH Q3C guidelines.
Assay for Potency
Rationale: A potency assay determines the content of the API in the sample. For a hydrochloride salt of a basic compound, a non-aqueous acid-base titration is a classic, highly precise, and accurate pharmacopeial method. This method directly measures the basic piperazine nitrogens.
Protocol:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid. Mercuric acetate solution may be added to complex with the chloride ion, which would otherwise interfere.
-
Endpoint Detection: Potentiometric determination using a suitable electrode system or a visual indicator like crystal violet.
-
Procedure: a. Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid. b. Add mercuric acetate solution if necessary. c. Titrate with 0.1 M perchloric acid, recording the volume of titrant added. d. Determine the endpoint potentiometrically or by the color change of the indicator. e. Perform a blank titration and make any necessary correction. f. Calculate the percentage assay based on the volume of titrant consumed.
Acceptance Criteria: Typically 98.0% to 102.0% on the dried or anhydrous basis.
Chloride Content
Rationale: As a hydrochloride salt, it is essential to confirm the molar ratio of the base to the hydrochloric acid. Argentometric titration is a specific and reliable method for quantifying the chloride counter-ion.
Protocol:
-
Titrant: 0.1 M Silver Nitrate (AgNO₃).
-
Solvent: Water, with the addition of nitric acid to prevent precipitation of other salts.
-
Endpoint Detection: Potentiometric determination using a silver electrode.
-
Procedure: a. Accurately weigh the sample and dissolve it in water. b. Acidify the solution with nitric acid. c. Titrate with 0.1 M silver nitrate, recording the volume of titrant. d. Determine the endpoint from the titration curve. e. Calculate the percentage of chloride in the sample.
Acceptance Criteria: The measured chloride content should be within a narrow range of the theoretical value for the monohydrochloride or dihydrochloride salt, as appropriate.
Conclusion
The quality control of this compound requires a comprehensive set of analytical tests. The protocols and methodologies outlined in this application note provide a robust framework for ensuring the identity, purity, strength, and quality of this API. While these methods are based on established principles for analogous compounds, it is imperative that each method undergoes rigorous validation in the user's laboratory to demonstrate its suitability for its intended purpose, in accordance with regulatory expectations.
References
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
Patel, D. B., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(4), 840-848. Retrieved from [Link]
-
Patel, D. B., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Šlampová, A., et al. (2015). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Molecules, 20(9), 16377-16391. Retrieved from [Link]
-
Wikipedia. (2024). Piperazine. Retrieved from [Link]
-
Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. Retrieved from [Link]
-
ChemWhat. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride CAS#: 1021298-67-8. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(CYCLOPROPYLCARBONYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ACS Omega. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 7(41), 36263–36272. Retrieved from [Link]
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(4), 405-410. Retrieved from [Link]
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- 1. This compound | C9H19ClN2 | CID 118798020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. jpionline.org [jpionline.org]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. jocpr.com [jocpr.com]
- 11. jocpr.com [jocpr.com]
The Strategic Utility of 1-(1-Cyclopropylethyl)piperazine Hydrochloride in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical entities with enhanced pharmacological profiles demands a sophisticated and versatile toolbox of molecular building blocks. Among these, piperazine derivatives have long been recognized for their prevalence in approved pharmaceuticals, owing to their favorable physicochemical properties and synthetic tractability. This guide delves into the specific applications of 1-(1-Cyclopropylethyl)piperazine hydrochloride , a promising yet less documented building block, offering a strategic advantage in the design of complex molecules for drug discovery and development.
While direct literature on this specific hydrochloride salt is not abundant, this document provides a comprehensive overview of its potential synthesis and applications based on established principles of piperazine chemistry. The protocols herein are derived from analogous transformations and are intended to serve as a robust starting point for researchers.
Physicochemical Properties and Strategic Advantages
The unique structural features of this compound impart a desirable combination of properties for a molecular building block.
| Property | Value (Predicted) | Significance in Drug Design |
| Molecular Weight | ~204.73 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~15.3 Ų | Contributes to good cell membrane permeability. |
| logP | ~1.5 - 2.5 | Balanced lipophilicity for solubility and permeability. |
| pKa (of the free base) | ~8.5 - 9.5 (piperazine N) | The basic nitrogen allows for salt formation, improving solubility and handling. |
The incorporation of the cyclopropylethyl moiety is of particular interest. The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation and can also introduce a degree of conformational rigidity, which can be advantageous for binding to biological targets. The ethyl linker provides flexibility for optimal positioning of the piperazine core within a larger molecule. The hydrochloride salt form enhances the compound's solubility in polar solvents, simplifying its use in various reaction conditions.
Synthesis of this compound
A plausible and efficient synthetic route to the title compound involves a two-step process starting from readily available materials: reductive amination followed by salt formation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1-(1-Cyclopropylethyl)piperazine (Free Base)
This protocol is adapted from general procedures for the reductive amination of piperazine.[1]
Materials:
-
Piperazine (1.0 equivalent)
-
1-Cyclopropylethanone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of piperazine (1.0 eq) in DCM or DCE, add 1-cyclopropylethanone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(1-cyclopropylethyl)piperazine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Formation of this compound
Materials:
-
1-(1-Cyclopropylethyl)piperazine (1.0 equivalent)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)
-
Diethyl ether or other suitable non-polar solvent
-
Stir plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the purified 1-(1-cyclopropylethyl)piperazine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.
-
While stirring, add the hydrochloric acid solution dropwise. A precipitate should form.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Applications in Complex Molecule Synthesis
The free secondary amine of 1-(1-cyclopropylethyl)piperazine (generated in situ from the hydrochloride salt with a base) is a versatile nucleophile for various coupling reactions.
A. N-Arylation Reactions
The introduction of an aryl group onto the piperazine nitrogen is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination is a powerful method for this transformation.
Caption: Key components for the Buchwald-Hartwig N-arylation.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Aryl bromide or iodide (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or other suitable phosphine ligand (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or other inert atmosphere reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.1 eq), Pd₂(dba)₃ (e.g., 2.5 mol%), and the phosphine ligand (e.g., 5 mol%).
-
Add this compound (1.0 eq) and the base (e.g., Cs₂CO₃, 2.5 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
B. Amide Bond Formation
Amide coupling is one of the most frequently used reactions in medicinal chemistry.[2][3] The secondary amine of the piperazine can readily react with an activated carboxylic acid.
Caption: General workflow for amide bond formation.
Materials:
-
This compound (1.0 equivalent)
-
Carboxylic acid (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) (1.2 equivalents each)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (3.0-4.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add the coupling reagent(s) (e.g., HATU, 1.2 eq).
-
Add DIPEA (3.0-4.0 eq) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl (if compatible with the product), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
Conclusion
This compound represents a valuable, albeit underutilized, building block for the synthesis of complex molecules in drug discovery. Its unique structural features offer potential advantages in terms of metabolic stability and conformational constraint. The protocols outlined in this guide, based on well-established synthetic transformations for piperazine derivatives, provide a solid foundation for researchers to incorporate this versatile scaffold into their synthetic strategies, paving the way for the discovery of novel therapeutic agents. As with any synthetic protocol, optimization of reaction conditions for specific substrates is highly recommended to achieve optimal yields and purity.
References
- Google Patents. (2020). Preparation method of 1-cyclopropane formyl piperazine hydrochloride. CN111116514A.
- Google Patents. (1982). Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. EP0050072A1.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. [Link]
- Google Patents. (1986). Production of 1-cyclopentylpiperazine. JPS61158973A.
-
Krasavin, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2825. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
ResearchGate. (2015). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
-
National Center for Biotechnology Information. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2544. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(1-Cyclopropylethyl)piperazine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(1-Cyclopropylethyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively. The primary focus of this guide is the reductive amination of cyclopropyl methyl ketone with piperazine, a common and efficient route to the target compound.
Section 1: The Core Reaction - Reductive Amination Workflow
The synthesis of 1-(1-Cyclopropylethyl)piperazine is most commonly achieved via a one-pot reductive amination. This process involves the initial formation of an iminium ion intermediate from the reaction of cyclopropyl methyl ketone and piperazine, which is then reduced in situ to the desired secondary amine. The synthesis is completed by converting the resulting free base into its hydrochloride salt to facilitate purification and improve handling characteristics.
The main challenge in this synthesis is controlling the reactivity of piperazine, a symmetrical diamine. The presence of two nucleophilic nitrogen atoms can easily lead to the formation of the undesired 1,4-disubstituted byproduct, significantly reducing the yield of the target mono-substituted product.
Caption: High-level workflow for the synthesis of 1-(1-Cyclopropylethyl)piperazine HCl.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My yield is low, and I'm isolating a significant amount of 1,4-bis(1-cyclopropylethyl)piperazine. How can I improve mono-selectivity?
This is the most frequent challenge. The formation of the disubstituted byproduct arises because the secondary amine of the desired product is still nucleophilic and can react with another molecule of the ketone.
Causality & Solution:
-
Statistical Control: The simplest approach is to use a large excess of piperazine (4-10 equivalents). By Le Châtelier's principle, this statistically favors the reaction of the ketone with the more abundant starting piperazine over the newly formed mono-substituted product.
-
Drawback: This requires efficient removal of the excess piperazine during work-up, which can be challenging due to its high water solubility.
-
-
In-Situ Protection via Protonation: A more elegant and efficient method is the reaction of the ketone with a piperazine mono-salt, such as piperazine monohydrochloride.[1][2] Protonating one nitrogen atom effectively "protects" it, deactivating it as a nucleophile and leaving the other nitrogen free to react.[2] This can be achieved by preparing a solution of equimolar amounts of anhydrous piperazine and piperazine dihydrochloride.[2]
-
N-Boc Protection Strategy: For maximum control, especially during early-stage development, using N-Boc-piperazine is a reliable method.[3] The Boc group protects one nitrogen, ensuring only mono-alkylation occurs. The resulting N-Boc-1-(1-cyclopropylethyl)piperazine is then deprotected (typically with a strong acid like HCl or TFA) to yield the final product.[3][4] While this adds steps, it often results in a cleaner reaction profile and higher overall yield of the desired isomer.
Q2: The reaction seems sluggish or stalls before the starting ketone is fully consumed. What factors should I investigate?
Incomplete conversion points to issues with reaction kinetics or reagent stability.
Causality & Solution:
-
Reducing Agent Choice & Stability: The choice of reducing agent is critical.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the ketone.[5][6] It performs well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH (4-5), which is ideal for imine formation.[7] However, it is highly toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can prematurely reduce the starting ketone to cyclopropylethanol, a common byproduct. If using NaBH₄, it is best to allow the imine to form first before adding the reducing agent.[6][7]
-
-
pH Control: Imine/iminium ion formation is the rate-limiting step and is typically catalyzed by mild acid.[5] If the reaction medium is too basic, imine formation is slow. If it's too acidic, the piperazine starting material becomes fully protonated and non-nucleophilic.[7] When using NaBH(OAc)₃, the acetic acid byproduct can help catalyze the reaction. For other reductants, adding a catalytic amount of acetic acid can be beneficial.[6]
-
Solvent Effects: The solvent can influence the rate of imine formation. Protic solvents like isopropanol (IPA) can sometimes accelerate this step compared to aprotic solvents like DCM or THF.[8] However, ensure your chosen reducing agent is stable in the solvent system.
Q3: I'm observing an unexpected byproduct corresponding to the molecular weight of cyclopropylethanol. Why is this happening?
This indicates that your reducing agent is reducing the starting cyclopropyl methyl ketone directly to its corresponding alcohol.
Causality & Solution:
-
Non-Selective Reducing Agent: This is a classic sign of using a reducing agent that is too powerful or non-selective, such as sodium borohydride (NaBH₄). The rate of ketone reduction is competing with or exceeding the rate of iminium ion reduction.
-
Corrective Action: Switch to a more selective ("softer") hydride donor like Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[6] This reagent is specifically designed for reductive aminations because it reduces the protonated iminium ion much faster than it reduces a neutral ketone. This selectivity is the key to a high-yield reductive amination.
Q4: My final product is an oil or a sticky solid and won't crystallize as the hydrochloride salt. How can I induce crystallization and improve purity?
Failure to crystallize is almost always due to impurities in the free base or improper crystallization technique.
Causality & Solution:
-
Purity of the Free Base: Before forming the salt, ensure the free base is as pure as possible. Residual starting materials, byproducts, or solvent can act as crystallization inhibitors. Consider a quick silica plug filtration or a full column chromatography of the free base if significant impurities are detected by TLC or NMR.
-
Salt Formation Stoichiometry: Ensure you are adding the correct molar equivalent of HCl. A significant excess can sometimes lead to the formation of the dihydrochloride salt, which may have different solubility properties.
-
Solvent System for Crystallization: The choice of solvent is crucial.
-
A common method is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of an alcohol (like ethanol or isopropanol) and an ether.[4][9]
-
Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl bubbled through isopropanol) dropwise to the stirred solution of the free base.[9]
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the supersaturated solution.[4]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Trituration: Add a non-polar "anti-solvent" like heptane or hexane dropwise to the solution until turbidity persists, then allow it to stand and crystallize.[4]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism of this reductive amination?
The reaction proceeds in two main stages: 1) Nucleophilic attack of the piperazine nitrogen onto the carbonyl carbon of the ketone, followed by dehydration to form a transient iminium ion. 2) The hydride reagent (e.g., NaBH(OAc)₃) then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final amine product.
Caption: Simplified mechanism of reductive amination.
FAQ 2: Are there alternative synthetic routes to consider?
FAQ 3: What analytical techniques are best for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring. Use a mobile phase (e.g., Dichloromethane/Methanol 9:1 with 1% triethylamine) that provides good separation between the starting ketone and the amine product. The ketone can be visualized with a potassium permanganate stain, while the amine product should also be visible.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the disappearance of starting materials and the appearance of the product and any byproducts. It is invaluable for identifying the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can confirm the formation of the product and help identify major byproducts by looking for characteristic signals of the cyclopropyl and piperazine protons.
Section 4: Data & Protocols
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvent | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | High selectivity for imines/iminiums ; mild; commercially available; tolerates many functional groups.[6] | Moisture sensitive; relatively expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Works well at the optimal acidic pH for imine formation.[7] | Highly toxic (can release HCN gas); requires careful handling and waste disposal. |
| Catalytic Hydrogenation | H₂ / Catalyst | Alcohols, Toluene | "Green" method; high yielding; catalyst can often be recovered and reused.[10] | Requires specialized pressure equipment; may reduce other functional groups (e.g., alkenes, alkynes). |
| Sodium Borohydride | NaBH₄ | Alcohols | Inexpensive; readily available. | Poor selectivity ; can readily reduce the starting ketone, leading to alcohol byproducts and lower yield.[11] |
Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride
-
Objective: To synthesize 1-(1-Cyclopropylethyl)piperazine with high mono-selectivity.
-
Principle: This protocol uses a 4-fold excess of piperazine to statistically favor mono-alkylation and employs the selective reducing agent NaBH(OAc)₃ to prevent ketone reduction.
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous piperazine (4.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 10 mL per mmol of ketone).
-
Stir the mixture until the piperazine has fully dissolved. Add cyclopropyl methyl ketone (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for initial iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) over 20 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Final Hydrochloride Salt Formation and Crystallization
-
Objective: To purify the crude free base and obtain the final product as a stable, crystalline solid.
-
Principle: The free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the less soluble hydrochloride salt.
-
Dissolve the crude 1-(1-Cyclopropylethyl)piperazine free base from the previous step in a minimal amount of isopropanol or diethyl ether.
-
While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.0 - 1.1 eq) dropwise.
-
A white precipitate should form immediately or upon continued stirring. If no solid forms, cool the flask in an ice bath and scratch the inside with a glass rod.
-
If crystallization is slow, a small amount of an anti-solvent like n-heptane can be added dropwise until the solution becomes cloudy.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether.
-
Dry the solid under vacuum at 25-30 °C to a constant weight to afford this compound as a white crystalline solid.
References
-
1-(Cyclopropylcarbonyl)piperazine hydrochloride - Chem-Impex . Chem-Impex International.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Longdom Publishing.
-
CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride . Google Patents.
-
JPS61158973A - Production of 1-cyclopentylpiperazine . Google Patents.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central.
-
CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine . Google Patents.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . MDPI.
-
EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics . Google Patents.
-
Intramolecular reductive amination for the preparation of piperazines . ResearchGate.
-
Reductive amination of piperazine : r/OrganicChemistry . Reddit.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI.
-
Reductive Amination, and How It Works . Master Organic Chemistry.
-
US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines . Google Patents.
-
(PDF) Methods for the catalytic synthesis of piperazine . ResearchGate.
-
EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics . Google Patents.
-
Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus . PubMed.
-
Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride . Benchchem.
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis . PubMed.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI.
-
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . ResearchGate.
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes . Semantic Scholar.
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal.
-
Recent Advances in Piperazine Synthesis | Request PDF . ResearchGate.
-
Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor . Sciforum.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . MDPI.
-
1-(Cyclopropylcarbonyl)piperazine Hydrochloride | 1021298-67-8 . TCI Chemicals.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 4. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]
- 10. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Analytical Strategies for 1-(1-Cyclopropylethyl)piperazine Hydrochloride
Here is the technical support center for troubleshooting the analytical detection of 1-(1-Cyclopropylethyl)piperazine hydrochloride.
Welcome to the technical resource hub for the analytical detection of this compound. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and provide you with the foundational logic and field-proven strategies necessary to overcome common challenges in your research. This center is structured as a dynamic question-and-answer guide to address the specific issues you may encounter during method development, validation, and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries and provides a foundational understanding of the analytical behavior of this compound.
Q1: What are the primary challenges in the analytical detection of this compound?
A1: The primary challenges stem from the molecule's inherent physicochemical properties. The piperazine moiety, a six-membered ring with two nitrogen atoms, is a weak base and highly polar. Furthermore, the overall structure lacks a significant chromophore, which makes detection by UV-Vis spectrophotometry difficult.[1][2] Key challenges include:
-
Poor UV Absorbance: The molecule does not absorb light strongly in the typical UV range (200-400 nm), leading to low sensitivity in standard HPLC-UV systems.[1]
-
Poor Peak Shape in Reversed-Phase HPLC: The basic nitrogens in the piperazine ring can interact with residual acidic silanols on silica-based columns, causing significant peak tailing.
-
High Polarity: The compound's polarity can lead to poor retention on traditional C18 columns, with the analyte sometimes eluting in or near the solvent front.
-
Sample Stability and Handling: As a hydrochloride salt, the compound's stability is generally improved over its free base form.[3] However, piperazine compounds can be hygroscopic and may absorb atmospheric carbon dioxide, potentially affecting weighing accuracy for standard preparation.[4][5]
Q2: What are the recommended starting points for analytical method development?
A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most robust approach. Given the challenges mentioned above, here are two primary starting points:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method due to its high sensitivity and selectivity, which bypasses the need for a UV chromophore.[4]
-
HPLC with Universal Detectors or Derivatization: If LC-MS is unavailable, HPLC with detectors like Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) can be used.[1] Alternatively, pre-column derivatization to attach a UV-active functional group is a highly effective strategy.[2][6]
Gas Chromatography (GC-MS) is also a viable option, particularly for impurity profiling, but will likely require derivatization to increase the analyte's volatility and improve its chromatographic behavior.[7]
Q3: My HPLC-UV analysis shows no peak for my compound. What is the issue?
A3: This is a common issue stemming from the lack of a strong UV chromophore. The piperazine ring itself does not have significant UV absorbance.[1] Before making major method changes, first confirm that your detector is set to a low wavelength (e.g., 205-215 nm) where some absorbance might occur, and ensure your sample concentration is sufficiently high. If a peak is still not observed, you will need to either change your detection method (see A2) or implement a chemical derivatization strategy to make the molecule "visible" to the UV detector.
Q4: How should I prepare my samples and standards for analysis?
A4: Proper preparation is critical for accurate and reproducible results.
-
Solubility: this compound is expected to be soluble in water and polar organic solvents like methanol.[8] For HPLC analysis, it is best practice to dissolve and dilute the sample in the initial mobile phase to avoid peak distortion.
-
Stability: While hydrochloride salts are generally stable, aqueous solutions of piperazines can be susceptible to degradation over time.[3] It is recommended to use freshly prepared solutions for your analytical runs. If solutions must be stored, they should be kept refrigerated (2-8 °C) and their stability verified over the intended storage period.[9]
-
Weighing: Due to potential hygroscopicity, handle the solid material in a controlled environment (e.g., a glovebox with controlled humidity) if possible, or work quickly. Always use a calibrated analytical balance.
Section 2: HPLC Troubleshooting Guide
This guide provides in-depth, cause-and-effect solutions to common HPLC problems encountered during the analysis of this compound.
Problem: Poor Peak Shape (Tailing or Broadening)
Poor peak shape is almost always due to undesirable secondary interactions between the basic analyte and the stationary phase. The primary amine on the piperazine ring is easily protonated and can interact strongly with negatively charged residual silanols on the silica backbone of the column.
The following decision tree illustrates a systematic approach to resolving poor peak shape.
Caption: A decision tree for troubleshooting HPLC peak tailing.
-
Causality Explained:
-
Step 1 (Lowering pH): By lowering the mobile phase pH, you ensure that both the analyte's amine groups and the column's residual silanols are fully protonated. This creates electrostatic repulsion and minimizes the strong ionic interactions that cause tailing.
-
Step 2 (Adding Competing Base): A small, basic molecule like triethylamine (TEA) acts as a sacrificial agent. It preferentially interacts with the active silanol sites on the column, effectively shielding your analyte from these problematic interactions.
-
Step 3 (Modern Columns): Newer generations of HPLC columns are manufactured with higher purity silica and more effective end-capping techniques, which significantly reduce the number of accessible silanol groups, thereby improving peak shape for basic compounds.
-
Step 4 (Alternative Modes): If reversed-phase is not viable, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative for polar, basic compounds.[10] HILIC utilizes a polar stationary phase and a high organic mobile phase, providing a different retention mechanism that is often well-suited for such molecules.
-
Problem: No Peak or Poor Sensitivity with UV Detection
As discussed in the FAQ, this is expected. The most reliable solution is to introduce a chromophore through chemical derivatization.
This protocol describes a validated method for derivatizing piperazine-containing compounds to allow for sensitive UV or fluorescence detection.[2][6] The reaction involves the nucleophilic substitution of the chlorine on 4-chloro-7-nitrobenzofuran (NBD-Cl) by one of the secondary amines of the piperazine ring.
Materials:
-
This compound standard/sample
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
Sodium Borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Heating block or water bath set to 60°C
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of your analyte in methanol or water at approximately 1 mg/mL.
-
Derivatizing Reagent Preparation: Prepare a solution of NBD-Cl in acetonitrile at a concentration of 2 mg/mL. Safety Note: NBD-Cl is a potential sensitizer; handle with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a 2 mL autosampler vial, combine the following:
-
500 µL of Sodium Borate buffer (pH 9.5)
-
100 µL of the analyte solution
-
200 µL of the NBD-Cl solution
-
-
Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and place it in the heating block at 60°C for 30 minutes. The reaction mixture will likely turn yellow-orange, indicating the formation of the derivative.
-
Quenching and Dilution: After incubation, cool the vial to room temperature. Add 200 µL of methanol to ensure all components are solubilized.
-
Analysis: The sample is now ready for injection into the HPLC system. The resulting derivative will have a strong absorbance maximum around 340 nm.[2]
Self-Validation Check: To ensure the reaction is complete and quantitative, run a series of standards at different concentrations and verify the linearity of the response. A successful validation demonstrates the trustworthiness of the protocol.[11][12]
Recommended Starting Analytical Conditions
The following table provides validated starting points for different analytical approaches. These should be considered as initial conditions and may require further optimization.
| Parameter | HPLC-UV (Post-Derivatization) | HILIC-ELSD/MS | GC-MS (Post-Derivatization) |
| Column | C18, 4.6 x 150 mm, 5 µm | HILIC (e.g., Cyano or Amide phase), 2.1 x 100 mm, 3 µm[10] | DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 4.5 | - |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Gradient | 20% to 90% B over 15 min | 95% to 60% B over 10 min | - |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | - |
| Column Temp. | 35°C[2] | 40°C | - |
| Injection Vol. | 10 µL | 2 µL | 1 µL (Splitless) |
| Detector | DAD/UV at 340 nm[2] | ELSD or Mass Spectrometer (ESI+) | Mass Spectrometer (EI) |
| Carrier Gas | - | - | Helium, 1.2 mL/min |
| GC Program | - | - | 100°C (1 min), ramp to 280°C at 20°C/min, hold 5 min |
| Derivatization | NBD-Cl (as described) | None required | Silylation (e.g., with BSTFA) or Acylation |
Section 3: General Best Practices and Method Integrity
Forced Degradation Studies: To develop a truly robust and stability-indicating method, forced degradation studies are essential.[13] Subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light) helps identify potential degradation products and ensures the analytical method can separate these from the parent compound. This is a critical requirement for regulatory submissions.[14]
Method Validation: Any analytical method used for quality control or regulatory purposes must be validated according to ICH Q2(R2) guidelines.[14] This involves rigorously testing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.
A properly validated method is the cornerstone of trustworthy and reliable data.[11]
This diagram outlines the logical process for choosing the most appropriate analytical technique based on available instrumentation and analytical goals.
Caption: A logical workflow for selecting an analytical method.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Al-Saaid, Z. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Risley, D. S., et al. (2010). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 33(11), 1045-1057. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride. PubChem. [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Freeman, S. A., & Davis, J. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 111-118. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Mazari, S. A., et al. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 31, 214-228. [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Zuba, D., & Byrska, B. (2012). Determination of piperazine derivatives in “Legal Highs”. Forensic Science International, 217(1-3), 103-109. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Palma-Gómez, I., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. [Link]
-
NHS Pharmaceutical Quality Assurance Committee. (2006). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
ResearchGate. (n.d.). Stability of an analgesic-sedative combination in glass and plastic single-dose syringes. [Link]
-
SpectraBase. (n.d.). 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. [Link]
-
Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem. [Link]
-
Pharma Growth Hub. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. YouTube. [Link]
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Technical Support Center: Enhancing the Stability of 1-(1-Cyclopropylethyl)piperazine Hydrochloride Solutions
Welcome to the technical support center for 1-(1-Cyclopropylethyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule's Stability Profile
This compound combines two key structural features that dictate its stability: a piperazine ring and a cyclopropylethyl amine moiety. The piperazine ring, a common scaffold in pharmaceuticals, is susceptible to oxidation, while the cyclopropylamine group can be prone to hydrolytic degradation and ring-opening reactions, particularly under harsh pH conditions. The hydrochloride salt form is utilized to enhance both solubility and stability over the free base.[1] A thorough understanding of these potential degradation pathways is crucial for designing robust experimental conditions and generating reliable data.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a faint yellow color upon storage. What could be the cause?
A color change, often to yellow or brown, in amine-containing solutions is a common indicator of oxidative degradation.[2] The piperazine ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, or light.
Q2: I'm observing inconsistent results in my bioassays. Could this be related to the stability of my compound solution?
Yes, inconsistent biological activity is a frequent consequence of compound degradation.[3] Degradation reduces the concentration of the active parent compound and introduces impurities that may have different or interfering activities. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What is the primary degradation pathway I should be concerned about for this molecule?
Based on its structure, there are two primary degradation pathways to consider:
-
Oxidation of the Piperazine Ring: This can lead to the formation of various oxidized species, including N-oxides and ring-opened products like ethylenediamine and formylpiperazine.[4][5]
-
Hydrolysis of the Cyclopropylamine Moiety: The cyclopropyl group, particularly when adjacent to a nitrogen atom, can be susceptible to acid- or base-catalyzed ring-opening, especially at pH extremes and elevated temperatures.[6]
Q4: How does the hydrochloride salt improve the stability of the compound?
The formation of a hydrochloride salt protonates the basic nitrogen atoms of the piperazine ring. This positive charge reduces the electron density on the nitrogen atoms, making them less susceptible to oxidation.[1] Furthermore, the salt form generally favors a more acidic pH in unbuffered aqueous solutions, which can help mitigate base-catalyzed hydrolysis of the cyclopropylamine moiety.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Loss of Potency in Solution
Symptoms:
-
Decreased biological activity over a short period (hours to days).
-
Appearance of new peaks in HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inappropriate pH | The stability of piperazine derivatives is highly pH-dependent. Extreme pH values can catalyze both oxidative and hydrolytic degradation.[2][6] | Maintain the pH of your solution within a stable range, typically between 4 and 7. Use a suitable buffer system (e.g., citrate or phosphate buffer) to control the pH.[2][6] |
| Oxidation | The piperazine moiety is prone to oxidation, which can be accelerated by dissolved oxygen, metal ion contaminants, and light exposure.[2][4] | 1. De-gas your solvent: Sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing your solution. 2. Use high-purity solvents: Trace metal ions can catalyze oxidation. 3. Add an antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to scavenge free radicals and chelate metal ions.[7][8] |
| Photodegradation | Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[2] | Prepare and store solutions in amber vials or protect them from light by wrapping them in aluminum foil. Conduct experiments under subdued lighting conditions where possible.[2] |
| High Temperature | Elevated temperatures accelerate the rate of all chemical degradation reactions.[9] | Store stock solutions at low temperatures (-20°C or -80°C) in single-use aliquots to avoid repeated freeze-thaw cycles.[3] For experiments at elevated temperatures, minimize the incubation time. |
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
Cloudiness or visible particles in the solution.
-
Difficulty dissolving the compound.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incorrect Solvent | While the hydrochloride salt enhances water solubility, the free base may have limited aqueous solubility. | Ensure you are using a suitable solvent. For aqueous solutions, the use of a co-solvent such as DMSO or ethanol may be necessary. Always add the aqueous buffer to the organic co-solvent containing the dissolved compound. |
| pH Shift | The solubility of amine salts is pH-dependent. If the pH of the solution increases, the compound may convert to its less soluble free base form. | Use a buffer system to maintain a pH where the compound is in its ionized, more soluble form. A pH below the pKa of the piperazine nitrogens is recommended. |
| Concentration Exceeds Solubility Limit | Every compound has a maximum solubility in a given solvent system. | Determine the solubility of the compound in your chosen solvent system before preparing high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a citrate-buffered saline solution with added excipients to enhance stability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Sodium chloride
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water, high-purity
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Buffer:
-
Prepare a 0.1 M citrate buffer with 1 mM EDTA and 150 mM NaCl.
-
Dissolve citric acid and sodium citrate in deionized water to achieve the desired pH (e.g., pH 5.0).
-
Add NaCl and EDTA and stir until fully dissolved.
-
Filter the buffer through a 0.22 µm filter.
-
De-gas the buffer by sparging with an inert gas for at least 15 minutes.
-
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound in a sterile, amber glass vial.
-
Add a small volume of DMSO to dissolve the compound completely.
-
Slowly add the de-gassed citrate buffer to the DMSO solution while vortexing to reach the final desired concentration (e.g., 10 mM). The final DMSO concentration should be kept low (e.g., <1%) if it interferes with downstream applications.
-
-
Storage:
-
Aliquot the stock solution into single-use, amber cryovials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.
Stress Conditions:
| Condition | Reagent/Procedure | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess susceptibility to acid-catalyzed degradation, particularly of the cyclopropylamine moiety. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To evaluate stability in alkaline conditions, which can also promote hydrolysis and oxidation. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify potential oxidative degradation products of the piperazine ring. |
| Thermal Degradation | Solid compound at 80°C for 48 hours | To assess the impact of heat on the solid-state stability. |
| Photodegradation | Solution exposed to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m² of near UV light).[10][11] | To determine the light sensitivity of the compound. |
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose aliquots of the solution to the stress conditions listed above. Include a control sample stored at 5°C and protected from light.
-
At specified time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3).
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from any degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (MS) for peak identification.
Method Development and Validation:
-
Inject the unstressed compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the gradient, mobile phase pH, and column type to achieve baseline separation of the parent peak from all degradation product peaks.[3]
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 7. researchgate.net [researchgate.net]
- 8. WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Impact of reagent purity on 1-(1-Cyclopropylethyl)piperazine hydrochloride reactions
Technical Support Center: 1-(1-Cyclopropylethyl)piperazine Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this reagent, focusing specifically on how its purity can critically impact experimental outcomes. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for my reaction's success?
The purity of this compound, a secondary amine, is paramount for several reasons. In many applications, such as amide coupling or nucleophilic substitution reactions, the piperazine nitrogen is the reactive center.[1][2] Impurities can interfere in multiple ways:
-
Stoichiometric Imbalance: If the stated weight of your reagent contains significant non-reactive impurities, the actual molar quantity of the piperazine derivative will be lower than calculated. This leads to incomplete conversion of the limiting reagent and consequently, lower yields.
-
Competitive Reactions: Impurities with reactive functional groups (e.g., residual piperazine, starting materials for its synthesis) can compete with your intended substrate, leading to a mixture of undesired side products that complicate purification and reduce the yield of the target molecule.[3]
-
Catalyst Poisoning: In reactions employing sensitive catalysts (e.g., palladium-catalyzed cross-couplings), certain impurities can act as catalyst poisons, deactivating the catalyst and stalling the reaction.
-
Altered Reaction Conditions: Acidic or basic impurities can change the pH of the reaction mixture, which can be critical for reactions that are pH-sensitive, potentially leading to side reactions or preventing the desired reaction from occurring at all.
Q2: What are the most common impurities I should be aware of in commercially available this compound?
The impurity profile is heavily dependent on the synthetic route used by the manufacturer. However, based on common synthetic pathways for substituted piperazines, potential impurities include:
-
Unsubstituted Piperazine: This is a common and problematic impurity. As a primary diamine, it is often more reactive than the monosubstituted product and can lead to double addition or other side products.[3][4]
-
Starting Materials: Precursors from the synthesis, such as 1-cyclopropylethanone or piperazine derivatives used in the alkylation step, may be present.
-
Over-alkylated Products: Small amounts of piperazine substituted at both nitrogen atoms might be formed during synthesis.
-
Solvent Residues: Residual solvents from purification (e.g., isopropanol, ethyl acetate, heptane) can be present. While often inert, they can affect solubility and reaction concentrations.
-
Inorganic Salts: Byproducts from the synthesis and workup, such as sodium chloride or other salts, may remain.
A summary of these common impurities and their potential impact is provided in the table below.
| Impurity | Chemical Nature | Potential Impact on Reactions |
| Piperazine | Primary Diamine | Highly nucleophilic; can lead to double acylation/alkylation, resulting in complex product mixtures and difficult purification. |
| 1-Boc-piperazine | Protected Amine | May be unreactive under certain conditions but can be deprotected under acidic conditions, releasing piperazine in situ. |
| 1-Cyclopropylethanone | Ketone | Can participate in side reactions like imine formation or reductive amination if reducing agents are present. |
| Di-(1-cyclopropylethyl)piperazine | Tertiary Diamine | Generally unreactive in acylation but acts as a non-nucleophilic base, potentially altering reaction pH. Reduces the effective concentration of the desired reagent. |
| Residual Solvents | Various | Can affect reagent solubility, reaction kinetics, and in some cases, participate in the reaction. |
| Inorganic Salts (e.g., NaCl) | Ionic Compound | Increases the total mass of the reagent, leading to inaccurate molar calculations and potentially affecting the solubility of other components. |
Troubleshooting Guide: A Deeper Dive
Problem 1: Low or Inconsistent Reaction Yields
Q: My amide coupling reaction using this compound is consistently giving me yields below 50%, far lower than literature precedents for similar couplings. I've re-checked my stoichiometry and conditions. Could reagent purity be the culprit?
A: Absolutely. This is a classic symptom of purity issues. The underlying cause is often a discrepancy between the weighed mass of the reagent and the actual amount of reactive amine present.
Causality Explained: Amide coupling reactions rely on precise stoichiometry between the carboxylic acid (or its activated form) and the amine.[5][6] If your this compound reagent is, for example, only 90% pure by weight, you are introducing 10% less amine than you calculated. This makes the amine the limiting reagent, and your theoretical maximum yield is immediately capped at 90%, assuming perfect reaction efficiency. The other 10% could be inert material like inorganic salts or water, which simply adds mass without participating.
Troubleshooting Workflow:
Caption: How piperazine impurity leads to side product formation.
Recommended Action:
-
Confirm the Impurity: Analyze the starting material by GC-MS or LC-MS. Piperazine has a distinct mass and retention time and should be readily identifiable.
-
Purification is Essential: This is a case where simply adjusting stoichiometry is insufficient. The piperazine impurity must be removed. See Protocol 2 for a purification method.
-
Reaction Condition Adjustment: If purification is not feasible, you can sometimes minimize the side reaction by using a less reactive acylating agent (e.g., an anhydride instead of a chloride) and carefully controlling the stoichiometry (using the amine as the limiting reagent). [7][8]However, this will inevitably lower the yield of your desired product.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This method is qualitative/semi-quantitative unless a certified reference standard is used for calibration.
Objective: To separate and detect the main component from potential organic impurities.
Instrumentation and Reagents:
-
HPLC system with UV Detector (set to 210 nm)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
-
This compound sample
-
(Optional) Piperazine reference standard
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of the piperazine salt and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 20.0 | 95 | 5 |
-
-
Analysis: Inject the sample. The main peak will be your product. Unsubstituted piperazine, being more polar, will typically elute earlier. Less polar impurities (e.g., over-alkylated products) will elute later.
-
Interpretation: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). This provides a good estimate of purity, but be aware that different compounds may have different UV responses.
Protocol 2: Purification by Acid-Base Extraction and Recrystallization
Objective: To remove non-basic organic impurities and highly polar/basic impurities like unsubstituted piperazine.
Materials:
-
Impure this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol (IPA) and Diethyl Ether (or Heptane)
-
Separatory funnel, flasks, filter funnel
Procedure:
-
Free-Base Formation: Dissolve the impure hydrochloride salt in a minimal amount of water. Place this solution in a separatory funnel. Add an equal volume of DCM.
-
Basification: Slowly add 1 M NaOH solution while shaking, periodically venting the funnel. Check the pH of the aqueous layer with pH paper to ensure it is >12. This converts the piperazine hydrochloride to its free-base form, which is soluble in the organic layer.
-
Extraction: Shake the funnel vigorously. Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask. Add a fresh portion of DCM to the aqueous layer and repeat the extraction twice more to ensure complete recovery.
-
Washing and Drying: Combine all organic extracts. Wash the combined organic layer once with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Salt Formation: To the dried organic solution, slowly add a stoichiometric amount of concentrated HCl (or HCl dissolved in isopropanol) dropwise while stirring. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Recrystallization: Filter the crude solid. To further purify, recrystallize the solid from a hot mixture of isopropanol and a small amount of a co-solvent like diethyl ether or heptane. Dissolve the solid in a minimum of hot IPA, then add the co-solvent until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Steps: Filter the pure white crystals, wash with a small amount of cold diethyl ether, and dry under vacuum. Confirm purity using the HPLC method in Protocol 1 or by NMR.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
Adamovics, J. A., & Shah, J. R. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(4), 895-901. Retrieved from [Link]
-
Al-Janabi, A. H., & Al-Zehoury, A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
- Google Patents. (2020). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Grace, C. R., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2898-2902. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022). Acylated a primary amine, but the amine signal is gone. Did it over acylate? [Online forum post]. Retrieved from [Link]
-
Bédard, A. C., et al. (2018). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 6(6), 7755-7763. Retrieved from [Link]
-
Ziyaei Halimehjani, A., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36225-36248. Retrieved from [Link]
- Google Patents. (1982). EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
-
PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]
-
Favi, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1948. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Reddit. (2020). amide coupling help [Online forum post]. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. Retrieved from [Link]
-
ResearchGate. (2015). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
Reddit. (2019). Tips and tricks for difficult amide bond formation? [Online forum post]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]
-
Li, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 12(10), 1637-1655. Retrieved from [Link]
- Google Patents. (2019). CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
Sources
- 1. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating HPLC Purity Methods for 1-(1-Cyclopropylethyl)piperazine hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 1-(1-Cyclopropylethyl)piperazine hydrochloride, a robust analytical method for purity determination is paramount. Impurities, defined by the International Council for Harmonisation (ICH) as any component of the drug substance that is not the chemical entity defined as the drug substance, can arise from synthesis, degradation, or storage.[1] These components can be benign, but they can also be toxic or pharmacologically active, potentially compromising patient safety.[2][3]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for impurity profiling due to its high sensitivity, resolving power, and versatility.[2][4] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for validating the purity of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, ensuring the development of a self-validating, trustworthy, and regulatory-compliant analytical procedure. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]
Understanding the Analyte: this compound
Before developing a separation method, a thorough understanding of the analyte's physicochemical properties is essential.[4] this compound is a piperazine derivative. Piperazine itself is a weak base, and its derivatives are often synthesized as hydrochloride salts to improve solubility and stability.
Potential Impurities: The impurity profile is a critical description of the identified and unidentified impurities in a new drug substance.[1] For this compound, potential impurities can be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For example, in syntheses of similar monosubstituted piperazines, symmetrically disubstituted piperazine by-products can be a common impurity.[6][7]
-
Degradation Products: Arising from exposure to light, heat, or humidity. The piperazine ring can be susceptible to oxidative degradation.
-
Residual Solvents: Organic volatile compounds used during synthesis or purification.[2]
A successful HPLC method must be able to separate the main compound from all known and potential unknown impurities.
Strategic HPLC Method Development: A Comparative Approach
Reversed-phase HPLC (RP-HPLC) is the most common technique for impurity profiling of pharmaceutical compounds.[1] The non-polar stationary phase (like C18) and polar mobile phase provide excellent separation for a wide range of molecules. However, basic compounds like piperazines can exhibit poor peak shape and retention on traditional silica-based C18 columns due to interactions with residual silanols. Therefore, selecting the right column and mobile phase conditions is critical.
We will compare two distinct RP-HPLC methods to illustrate how different approaches can be optimized for this specific analytical challenge.
dot
Caption: High-level workflow for HPLC method development and validation.
Method A: Conventional C18 with pH Control
This method represents a standard, straightforward approach often used as a starting point in pharmaceutical analysis.
-
Rationale: Using a widely available C18 column with a buffered mobile phase is a cost-effective and well-understood technique. By adjusting the mobile phase pH to be at least 2 units below the pKa of the piperazine nitrogens, we can ensure the analyte is fully protonated, promoting better peak shape and retention.
Method B: High-Purity Base-Deactivated C18 with Gradient Elution
This method employs more advanced column technology and a gradient elution to achieve superior separation of closely eluting impurities.
-
Rationale: A base-deactivated C18 column has minimal residual silanol groups, significantly reducing peak tailing for basic compounds. Gradient elution, where the mobile phase composition is changed over time, is crucial for resolving impurities with different polarities and ensuring that late-eluting, more non-polar impurities are effectively washed from the column.[1]
Experimental Protocols: The Foundation of Validation
The following sections detail the step-by-step protocols for both the HPLC methods and the subsequent validation studies, grounded in ICH Q2(R1) guidelines.[5][8]
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (reagent grade), Ammonium Acetate (reagent grade).
-
Reference Standard: this compound of known high purity (>99.5%).
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1.0 mg/mL.
Protocol 1: Comparative HPLC Conditions
| Parameter | Method A: Conventional C18 | Method B: Base-Deactivated C18 (Optimized) |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 3.5 (adj. with Formic Acid) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 80% A / 20% B | Gradient: 0-5 min (95% A), 5-25 min (95% to 40% A), 25-30 min (40% A), 30.1-35 min (95% A) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detection | DAD, 210 nm | DAD, 210 nm |
Protocol 2: Method Validation According to ICH Q2(R1)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][9] The following validation parameters must be assessed for an impurity quantification method.[10]
1. Specificity / Selectivity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
-
Protocol:
-
Analyze a diluent blank, a reference standard solution, and a sample solution.
-
Perform forced degradation studies: Expose the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
-
Analyze the stressed samples.
-
Assess peak purity of the main peak in all chromatograms using the DAD to ensure no co-eluting peaks are present.
-
2. Linearity
-
Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity specification (e.g., if the spec is 0.1%, range from LOQ to 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration. Calculate the regression equation and the correlation coefficient (r²).
-
3. Accuracy (as Recovery)
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Spike a sample solution with known amounts of a key impurity standard (if available) or the main API (for % area normalization) at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the added amount.
-
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Inject a single sample solution six times on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results of each study.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank injections. Calculate the standard deviation of the blank response. LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the blank and S is the slope of the linearity curve.
-
6. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH / composition (± 0.1 pH unit / ± 2% organic)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on resolution, peak area, and retention time.
-
Data Analysis and Comparison of Methods
The performance of each method is evaluated against predefined acceptance criteria, which should be established before validation begins.[11]
dot
Caption: Interrelationship of core HPLC validation parameters.
Table 1: Comparative Validation Data Summary
| Validation Parameter | Acceptance Criteria | Method A Result | Method B Result | Commentary |
| Specificity | No interference at analyte Rt; Peak Purity > 990 | Passed, but minor peak tailing observed. | Passed. Excellent peak shape and baseline resolution of all degradation products. | Method B's base-deactivated column and gradient are superior for resolving polar degradants. |
| Linearity (r²) | ≥ 0.999 | 0.9991 | 0.9998 | Both methods are linear, but Method B shows a slightly stronger correlation. |
| Accuracy (% Recovery) | 90.0 - 110.0% | 92.5 - 108.3% | 98.7 - 101.5% | Method B demonstrates significantly higher accuracy, indicating less analytical variance. |
| Precision (%RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 8.0% | Rep: 3.8% Int: 6.5% | Rep: 1.2% Int: 2.5% | Method B is substantially more precise, making it more reliable for routine QC. |
| LOQ (µg/mL) | Report Value | 0.5 µg/mL (0.05%) | 0.1 µg/mL (0.01%) | The lower LOQ of Method B allows for the quantification of impurities at much lower levels. |
| Robustness | System suitability passes under all conditions. | Minor shifts in retention time; resolution of one impurity pair dropped below 1.5. | No significant impact on resolution or quantification. | Method B is more rugged and less susceptible to minor environmental or operational variations. |
Conclusion and Recommendation
Based on the comprehensive validation data, Method B (Base-Deactivated C18 with Gradient Elution) is unequivocally the superior choice for validating the purity of this compound. While the conventional isocratic method (Method A) may be sufficient for a preliminary assessment, it lacks the specificity, precision, and robustness required for a reliable quality control method in a regulated environment.
Method B provides:
-
Enhanced Specificity: Superior resolution of potential impurities and degradation products.
-
Greater Sensitivity: A lower LOQ allows for the control of impurities at tighter specifications.
-
Higher Precision and Accuracy: Yielding more trustworthy and reliable data.
-
Proven Robustness: Ensuring consistent performance during routine laboratory use.
The investment in a modern, base-deactivated column and the time spent developing a robust gradient method are justified by the significant improvements in data quality and method reliability. This approach aligns with the principles of Quality by Design (QbD), building quality into the analytical procedure from the outset.[3][12] Adherence to this level of analytical rigor is essential for ensuring the safety and quality of pharmaceutical products and for successful regulatory submissions.
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Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
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A Comparative Analysis of 1-(1-Cyclopropylethyl)piperazine Hydrochloride and Established Neuroprotectants in the Context of Neuronal Injury
In the relentless pursuit of therapeutic interventions for neurodegenerative diseases and acute neuronal injury, the scientific community is in constant exploration of novel molecules with neuroprotective potential. This guide provides a comprehensive comparison of the prospective biological activities of the novel compound, 1-(1-Cyclopropylethyl)piperazine hydrochloride, with well-established neuroprotective agents: Memantine, Edaravone, and Citicoline. This analysis is grounded in the known neuroprotective mechanisms of the broader class of piperazine derivatives and is intended for researchers, scientists, and professionals in drug development.
The Pressing Need for Novel Neuroprotectants
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), along with acute events like ischemic stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. Neuroprotection, a therapeutic strategy aimed at preventing or slowing this neuronal damage and death, is a cornerstone of modern neuroscience research. The complexity of neuronal injury pathways, which often involve excitotoxicity, oxidative stress, and apoptosis, necessitates a multi-faceted approach to drug discovery.
Introducing this compound: A Profile Based on Class Activities
While direct experimental data on this compound is emerging, the well-documented neuropharmacological activities of various piperazine derivatives provide a strong foundation for hypothesizing its potential mechanisms of action. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with a range of central nervous system targets.
Several piperazine derivatives have demonstrated neuroprotective effects through mechanisms that include:
-
NMDA Receptor Antagonism: Certain piperazine-2,3-dicarboxylic acid derivatives act as competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity.[1][2][3]
-
Sigma-1 Receptor Modulation: This receptor is implicated in the regulation of calcium signaling and the cellular stress response.
-
Calcium Channel Modulation: By regulating calcium influx, piperazine compounds may prevent the downstream catastrophic events triggered by calcium overload.
Based on these precedents, it is plausible that this compound may exhibit neuroprotective properties by modulating one or more of these pathways.
Caption: Hypothetical signaling pathways for this compound.
Comparative Analysis with Established Neuroprotectants
To contextualize the potential of this compound, we compare it against three clinically relevant neuroprotective agents with distinct mechanisms of action.
Memantine: The NMDA Receptor Antagonist
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[4] Its neuroprotective effect stems from its ability to block the excessive influx of calcium ions through the NMDA receptor channel, a primary driver of excitotoxic neuronal death.[5][6] By selectively targeting overactive extrasynaptic NMDA receptors while sparing normal synaptic transmission, memantine helps to preserve physiological neuronal function.[4]
Caption: Mechanism of action of Memantine in preventing excitotoxicity.
Edaravone: The Free Radical Scavenger
Edaravone is a potent antioxidant that functions as a free radical scavenger.[7][8][9] Its neuroprotective mechanism is primarily attributed to its ability to neutralize harmful reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby mitigating oxidative stress-induced neuronal damage.[8] Edaravone has also been shown to have anti-inflammatory properties and can upregulate endogenous antioxidant enzymes.[8]
Caption: Mechanism of action of Edaravone in reducing oxidative stress.
Citicoline: The Multi-Modal Neuroprotectant
Citicoline (CDP-choline) exhibits a broader spectrum of neuroprotective and neurorestorative actions.[10] It serves as an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal membranes, thereby promoting membrane repair and stability.[11] Citicoline also enhances the synthesis of acetylcholine, attenuates the activation of phospholipase A2, and increases glutathione synthesis, contributing to its multifaceted neuroprotective profile.[11][12]
Caption: Multifaceted neuroprotective mechanisms of Citicoline.
Quantitative Comparison of Neuroprotective Agents
| Feature | 1-(1-Cyclopropylethyl)piperazine HCl (Hypothetical) | Memantine | Edaravone | Citicoline |
| Primary Mechanism | NMDA Receptor Antagonism / Sigma-1 Modulation | Uncompetitive NMDA Receptor Antagonist | Free Radical Scavenger | Membrane Stabilizer, Neurotransmitter Precursor |
| Molecular Target(s) | NMDA Receptors, Sigma-1 Receptors, Ca2+ Channels | NMDA Receptor Channel | Reactive Oxygen Species (ROS) | Phospholipid Synthesis Pathways, Acetylcholine Synthesis |
| Key Downstream Effect | Reduction of Excitotoxicity and Cellular Stress | Prevention of Ca2+ Overload | Attenuation of Oxidative Damage | Enhanced Membrane Integrity and Neurotransmission |
| Therapeutic Focus | Excitotoxicity-mediated Neurodegeneration | Alzheimer's Disease | Amyotrophic Lateral Sclerosis (ALS), Ischemic Stroke | Stroke, Traumatic Brain Injury, Cognitive Impairment |
Experimental Protocols for Assessing Neuroprotection
To empirically validate the neuroprotective potential of a novel compound like this compound and compare it to established agents, a series of in vitro assays are essential. The following protocols are designed to be self-validating and provide a robust framework for such investigations.
Caption: A generalized workflow for in vitro neuroprotection assays.
Induction of Neuronal Injury
a) Glutamate-Induced Excitotoxicity
-
Causality: This model mimics the neuronal damage caused by excessive glutamate, a key pathological event in stroke and other neurological disorders.[13][14][15][16]
-
Protocol:
-
Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Allow cells to adhere and differentiate for an appropriate period.
-
Pre-treat cells with varying concentrations of this compound or known neuroprotectants for 24 hours.[13][16]
-
Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamate (e.g., 250 µM) for 24 hours.[14]
-
Proceed with cell viability and other downstream assays.
-
b) Oxygen-Glucose Deprivation (OGD)
-
Causality: This model simulates the ischemic conditions of a stroke by depriving neurons of oxygen and glucose, leading to energy failure and cell death.[17][18][19][20]
-
Protocol:
-
Culture neurons in 96-well plates as described above.
-
Pre-treat with test compounds.
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration determined by the cell type's sensitivity (typically 2-24 hours).[17]
-
For reperfusion studies, return the cells to normal glucose-containing medium and normoxic conditions for a further 24-72 hours.[17]
-
Perform endpoint assays.
-
Assessment of Cell Viability and Cytotoxicity
a) MTT Assay (Cell Viability)
-
Causality: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[21][22][23][24][25] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22]
-
Protocol:
b) LDH Assay (Cytotoxicity)
-
Causality: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[26][27][28] It is a direct measure of cell lysis and cytotoxicity.
-
Protocol:
-
After the experimental period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[26]
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Measurement of Apoptosis
Caspase-3 Activity Assay
-
Causality: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death.[29][30]
-
Protocol:
-
Following injury and treatment, lyse the cells using the provided lysis buffer.
-
Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3, such as DEVD-pNA or DEVD-AMC.[29]
-
The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore.
-
Measure the signal using a spectrophotometer or fluorometer.[31]
-
Normalize the caspase activity to the total protein concentration of the lysate.
-
Quantification of Oxidative Stress
DCFDA Assay (ROS Detection)
-
Causality: This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[32] The fluorescence intensity is proportional to the level of intracellular ROS.
-
Protocol:
-
After the desired treatment period, wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Load the cells with DCFDA solution (typically 5-10 µM) and incubate for 30-45 minutes at 37°C in the dark.[33]
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[32]
-
Conclusion
While the precise neuroprotective profile of this compound requires direct experimental validation, its chemical lineage within the piperazine class suggests a promising therapeutic potential, likely through the modulation of excitotoxic and calcium-dependent pathways. Comparative analysis with established neuroprotectants like Memantine, Edaravone, and Citicoline highlights the diverse strategies available for combating neuronal injury. The provided experimental framework offers a robust and scientifically sound approach to systematically evaluate the efficacy and mechanism of action of this and other novel neuroprotective candidates, ultimately contributing to the development of new therapies for debilitating neurological disorders.
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A Senior Application Scientist's Guide to Quantifying 1-(1-Cyclopropylethyl)piperazine Hydrochloride in Biological Samples: A Comparative Analysis of Bioanalytical Methodologies
Introduction: The Analytical Imperative in Novel Drug Development
In the landscape of drug discovery and development, the precise quantification of novel chemical entities in complex biological matrices is a cornerstone of preclinical and clinical research. For emerging molecules like 1-(1-cyclopropylethyl)piperazine hydrochloride, a substituted piperazine derivative, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile is paramount. This necessitates the development of robust, sensitive, and selective bioanalytical methods capable of achieving low limits of detection (LOD) in matrices such as plasma, urine, and tissue homogenates.
This guide provides a comparative analysis of established analytical techniques applicable to the quantification of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a head-to-head comparison of performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable bioanalytical workflows for novel piperazine-based compounds. While specific experimental data for this exact molecule is not publicly available, the methodologies and performance metrics presented herein are synthesized from established principles and extensive data on structurally analogous piperazine derivatives, providing a robust framework for method development.[1][2]
The Bioanalytical Challenge: Sensitivity in a Complex Environment
Biological samples are inherently complex, containing a vast array of endogenous components—proteins, lipids, salts, and metabolites—that can interfere with the accurate measurement of a target analyte.[3] The primary challenge lies in cleanly extracting the analyte of interest and detecting it with high sensitivity and specificity, free from the suppressive or enhancing effects of the biological matrix. The choice of analytical methodology is therefore a critical decision, balancing the need for low-level detection with considerations of sample throughput, cost, and the specific requirements of the study.
Comparative Analysis of Analytical Methodologies
We will compare three primary analytical techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
The Gold Standard: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is the definitive technique for quantitative bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[4] The coupling of efficient chromatographic separation with mass spectrometric detection, particularly using Multiple Reaction Monitoring (MRM), allows for the confident identification and quantification of analytes at picogram-per-milliliter (pg/mL) levels.
Causality Behind Experimental Choices:
-
Sample Preparation (Solid-Phase Extraction - SPE): For piperazine-based basic drugs, a mixed-mode cation exchange SPE is chosen. This provides a dual retention mechanism (hydrophobic and ionic), leading to superior cleanup compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[5] It effectively removes phospholipids and other matrix components that are notorious for causing ion suppression in the MS source.
-
Chromatography (Reversed-Phase UHPLC): A C18 stationary phase is selected for its hydrophobic retention of the cyclopropylethyl and piperazine moieties. The use of a sub-2 µm particle column allows for faster analysis times and sharper peaks, enhancing sensitivity. The mobile phase is a gradient of acetonitrile (organic modifier) and water with a small amount of formic acid. The acid serves to protonate the piperazine nitrogens, ensuring good peak shape and promoting efficient ionization in the MS source.
-
Detection (Tandem Mass Spectrometry): Electrospray ionization (ESI) in positive ion mode is ideal for basic compounds like piperazines. The MRM experiment is designed by selecting a specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion formed upon fragmentation. This transition is highly specific to the analyte, virtually eliminating chemical noise and providing exceptional selectivity.
-
Sample Preparation: Mixed-Mode Cation Exchange SPE
-
Pre-treat 100 µL of plasma with 200 µL of 4% phosphoric acid. Vortex to mix. This step disrupts protein binding.
-
Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 0.1 M acetate buffer (pH 6.0), followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the piperazine, disrupting its ionic bond with the SPE sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Chromatographic Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing a standard of 1-(1-Cyclopropylethyl)piperazine. A plausible transition would be based on its molecular weight (e.g., m/z 169.3 → 99.1, representing the loss of the cyclopropylethyl group).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal.
-
The Classic Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique with excellent resolving power and the ability to provide definitive mass spectra for structural confirmation.[6] However, for polar and non-volatile compounds like piperazine hydrochlorides, its application is contingent on a crucial derivatization step.
Causality Behind Experimental Choices:
-
Derivatization: The hydrochloride salt form and the polar N-H group on the piperazine ring make the analyte non-volatile. Derivatization with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is necessary. This step replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, making the compound suitable for GC analysis.
-
Sample Preparation (Liquid-Liquid Extraction - LLE): LLE is a robust technique for cleaning up samples prior to GC analysis. After basifying the sample to neutralize the hydrochloride salt and deprotonate the piperazine, the free base becomes soluble in an organic solvent like methyl tert-butyl ether (MTBE). This efficiently extracts the analyte from the aqueous biological matrix.
-
Sample Preparation: LLE and Derivatization
-
To 200 µL of plasma, add an internal standard and 50 µL of 1M sodium hydroxide to basify the sample to pH > 10.
-
Add 1 mL of MTBE and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of ethyl acetate. Cap tightly and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
System: GC-MS with an electron ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: EI at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
The Accessible Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a UV detector is a workhorse in many analytical labs due to its robustness and lower operational cost compared to MS.[2] However, its major limitation is sensitivity and its reliance on the analyte possessing a chromophore—a part of the molecule that absorbs UV light.
Causality Behind Experimental Choices:
-
Derivatization: The piperazine ring itself lacks a strong chromophore, leading to poor sensitivity with UV detection.[7] To overcome this, pre-column derivatization with a UV-active labeling agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is essential.[7] This reaction attaches a highly absorbing moiety to the piperazine nitrogen, dramatically enhancing the UV signal.
-
Sample Preparation (Protein Precipitation - PPT): Given the lower sensitivity of the detector, a simpler, high-throughput sample preparation method like PPT can be employed.[8] Acetonitrile is used to denature and precipitate the bulk of plasma proteins. While not as clean as SPE, it is often sufficient for HPLC-UV analysis, where matrix effects are less pronounced than in ESI-MS.
-
Sample Preparation: PPT and Derivatization
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of borate buffer (pH 9.0).
-
Add 50 µL of NBD-Cl solution in acetonitrile. Heat at 60°C for 20 minutes.
-
Cool and add 10 µL of 0.1 M HCl to stop the reaction.
-
-
Chromatographic Conditions:
-
System: HPLC with a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Set to the absorbance maximum of the NBD-derivative (e.g., ~340 nm).[7]
-
Visualizing the Bioanalytical Process
To conceptualize the journey from sample to result, the following diagrams illustrate the general workflow and the decision-making logic for method selection.
Caption: A generalized workflow for the bioanalysis of a small molecule drug.
Caption: Decision tree for selecting an appropriate analytical method.
Performance Comparison
The ultimate choice of method is driven by its performance characteristics, particularly the Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes the expected performance of each technique for a compound like this compound.
| Feature | UHPLC-MS/MS | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) |
| Typical LOD | 0.01 - 0.5 ng/mL | 0.5 - 5 ng/mL | 10 - 50 ng/mL[6][7] |
| Typical LOQ | 0.05 - 1.0 ng/mL | 1.0 - 15 ng/mL | 30 - 150 ng/mL[7][9] |
| Selectivity | Very High | High | Moderate to Low |
| Sample Throughput | High | Moderate | High |
| Matrix Effects | High (can be mitigated) | Low | Low |
| Method Development | Complex | Moderate (derivatization adds complexity) | Simple |
| Instrumentation Cost | High | Moderate | Low |
| Pros | Highest sensitivity & selectivity | Robust, good for confirmation | Accessible, low cost, robust |
| Cons | High cost, matrix effects | Requires derivatization, not for thermally labile compounds | Low sensitivity, requires chromophore/derivatization |
Conclusion and Recommendations
The selection of a bioanalytical method for this compound is dictated by the required sensitivity of the application.
-
For regulated bioanalysis supporting pharmacokinetic studies in drug development , where low ng/mL or sub-ng/mL detection is essential, UHPLC-MS/MS is the only suitable choice . Its superior sensitivity and selectivity ensure data integrity that meets stringent regulatory standards, such as those outlined in the FDA's guidance on bioanalytical method validation.[10][11][12]
-
For applications where higher concentrations are expected (e.g., toxicology screening or analysis of formulations) , GC-MS offers a robust and cost-effective alternative, provided that the necessary derivatization step is optimized.
-
HPLC-UV should only be considered in scenarios where analyte concentrations are high (µg/mL range) and access to mass spectrometry is limited. The mandatory derivatization step to introduce a chromophore adds a layer of complexity and potential variability that must be carefully controlled.
Ultimately, a self-validating system is crucial for trustworthiness.[11] Regardless of the platform chosen, a thorough method validation must be conducted to assess accuracy, precision, selectivity, stability, and reproducibility to ensure that the data generated is reliable and fit for purpose.[10]
References
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
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Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1948. doi:10.3390/molecules27061948. Retrieved from [Link]
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LibreTexts. (2021). 4: Drug Analysis of Plasma Samples. Chemistry LibreTexts. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]
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- de Oliveira, A. C. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922.
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
- Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
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KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
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LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
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A Comparative Analysis of the Analgesic Activity of Piperazine Compounds: A Guide for Researchers
The piperazine scaffold holds a privileged position in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1] Among its many documented biological activities, the analgesic potential of piperazine derivatives has garnered significant attention from the scientific community.[2] This guide offers an in-depth comparative study of the analgesic activity of various classes of piperazine compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and supporting experimental data. Our objective is to furnish a scientifically rigorous resource that informs and guides future research in the pursuit of novel and more effective analgesic agents.
The Rationale for Piperazine Scaffolds in Analgesic Drug Discovery
The prevalence of the piperazine nucleus in centrally active agents is no coincidence. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, its conformational flexibility, and its capacity to engage in various non-covalent interactions, make it an ideal building block for molecules targeting the central nervous system. These attributes facilitate blood-brain barrier penetration and interaction with a diverse array of receptors and ion channels implicated in pain signaling pathways. The adaptability of the piperazine ring allows for extensive chemical modification at its 1 and 4 positions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.
Comparative Analgesic Efficacy: A Multi-Mechanistic Approach
The analgesic effects of piperazine derivatives are not mediated by a single mechanism but rather through their interaction with multiple key players in the nociceptive signaling cascade. This section will compare different classes of piperazine compounds based on their primary molecular targets, supported by available preclinical data.
Opioid Receptor Modulators
A significant number of piperazine compounds exert their analgesic effects through interaction with the opioid system, a cornerstone of pain management.
One notable example is the S(+)-isomer of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45), which has demonstrated analgesic activity comparable to morphine.[3] In comparative studies in mice, the S(+)-isomer was found to be 1.14 to 1.97 times more potent than the racemic mixture and significantly more potent than the R(-)-isomer.[3] This highlights the critical role of stereochemistry in the interaction with opioid receptors.
Structure-Activity Relationship Insights: For 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently show stronger analgesic activity than their R-(-) counterparts.[4] The analgesic potency of the most active compound in this series was reported to be 105 times that of morphine.[4]
Table 1: Comparative Analgesic Activity of Selected Opioid-Modulating Piperazine Derivatives
| Compound Class/Derivative | Animal Model | Analgesic Assay | Dose/Concentration | Observed Effect | Reference Compound |
| 1-Cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) | Mice/Rats | Various | - | Comparable to Morphine | Morphine |
| (S)-(+)-10 (a 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine) | Not Specified | Not Specified | - | 105x more potent than Morphine | Morphine |
Serotonergic System Modulators
The serotonergic system plays a crucial role in descending pain modulation pathways.[5] Several arylpiperazine derivatives have been shown to interact with serotonin receptors, contributing to their analgesic effects.
For instance, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) has demonstrated significant anti-nociceptive effects in both the neurogenic and inflammatory phases of the formalin test.[2] Pre-treatment with agents that interfere with the serotonergic pathway antagonized the analgesic effect of LQFM-008, suggesting a mechanism mediated through this system.[2]
Table 2: Analgesic Activity of a Serotonergic Piperazine Derivative
| Compound | Animal Model | Analgesic Assay | Dose (mg/kg, p.o.) | Observed Effect |
| LQFM-008 | Mice | Formalin Test | 15 and 30 | Reduced licking time in both phases |
| LQFM-008 | Mice | Tail Flick Test | 15 and 30 | Increased latency to thermal stimulus |
| LQFM-008 | Mice | Hot Plate Test | 15 and 30 | Increased latency to thermal stimulus |
T-type Calcium Channel Blockers
T-type calcium channels are key regulators of neuronal excitability and have emerged as promising targets for the development of novel analgesics.[4] Certain piperazine compounds have been identified as potent blockers of these channels.
A series of diphenyl methyl-piperazine derivatives were synthesized and evaluated for their ability to block T-type calcium channels.[6] One derivative, in particular, demonstrated potent blocking activity and was effective in a rodent model of inflammatory pain.[6]
Multi-Target Ligands: Histamine H3 and Sigma-1 Receptor Antagonists
Recent research has explored piperazine derivatives as dual-target ligands, simultaneously modulating multiple receptors involved in pain processing. A study on piperazine and piperidine derivatives revealed their potential as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties.[7] Interestingly, in this study, replacing a piperidine moiety with a piperazine ring had a significant impact on the affinity for these receptors, underscoring the subtle structural requirements for dual activity.[7]
Experimental Protocols for Assessing Analgesic Activity
The following are standardized, step-by-step methodologies for key in vivo analgesic assays cited in the evaluation of piperazine compounds. The causality behind these experimental choices lies in their ability to model different aspects of pain perception, from acute thermal pain to persistent inflammatory pain.
Hot Plate Test (Thermal Nociception)
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain reflex.
Protocol:
-
Apparatus: A commercially available hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 1°C.[8]
-
Animal Model: Male Swiss mice (25-30 g).
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. The latency is the time taken for the mouse to exhibit a nocifensive response, such as licking its hind paw or jumping.[9] A cut-off time (typically 30 seconds) is set to prevent tissue damage.[9]
-
Drug Administration: Administer the piperazine compound or vehicle control, typically via oral (p.o.) or intraperitoneal (i.p.) injection.
-
Post-Treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place the mouse back on the hot plate and measure the reaction latency.
-
Data Analysis: The increase in latency time compared to the baseline and vehicle-treated group is a measure of analgesic activity.
Workflow for Hot Plate Test
Caption: Workflow of the Acetic Acid-Induced Writhing Test.
Mechanistic Signaling Pathways
To provide a deeper understanding of how piperazine compounds exert their analgesic effects, the following diagrams illustrate the key signaling pathways they modulate.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events leading to a reduction in neuronal excitability and neurotransmitter release. [10]
Caption: Opioid Receptor Downstream Signaling Pathway.
Serotonergic Pain Modulation
Descending serotonergic pathways from the brainstem to the spinal cord play a pivotal role in modulating nociceptive signals. [5]
Caption: Descending Serotonergic Pain Modulation Pathway.
T-type Calcium Channel Blockade in Nociception
T-type calcium channels contribute to the excitability of nociceptive neurons. [4]Their blockade can reduce pain signaling.
Caption: Mechanism of Analgesia via T-type Calcium Channel Blockade.
Conclusion and Future Directions
The piperazine scaffold continues to be a fertile ground for the discovery of novel analgesic agents. The diverse mechanisms of action exhibited by piperazine derivatives, from opioid receptor modulation to T-type calcium channel blockade, underscore the therapeutic potential of this chemical class. The comparative data presented in this guide, while not exhaustive, highlight key structure-activity relationships and provide a foundation for the rational design of next-generation analgesics.
Future research should focus on developing piperazine derivatives with improved selectivity for their molecular targets to minimize off-target effects. Furthermore, the exploration of multi-target ligands that can simultaneously modulate different pain pathways represents a promising strategy for achieving synergistic analgesic effects and potentially overcoming the limitations of current therapies. As our understanding of the complex neurobiology of pain deepens, the versatile piperazine scaffold is poised to play an increasingly important role in the development of safer and more effective pain management strategies.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
